KRAS inhibitor-38
描述
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属性
分子式 |
C53H68ClF2N9O8S |
|---|---|
分子量 |
1064.7 g/mol |
IUPAC 名称 |
1-[(2R)-2-chloro-2-fluoroacetyl]-4-fluoro-N-[(2S)-1-[[(7S,13S)-20-[2-[(1S)-1-methoxyethyl]-5-morpholin-4-yl-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,30,31-tetrazahexacyclo[23.3.1.12,5.19,13.019,27.021,26]hentriaconta-1(29),2,5(31),19,25,27-hexaen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C53H68ClF2N9O8S/c1-30(2)43(61(6)51(70)53(56)12-16-63(17-13-53)49(68)46(54)55)47(66)59-39-25-41-58-40(28-74-41)33-22-32-10-8-14-64-44(32)35(23-33)37(26-52(4,5)29-73-50(69)38-11-9-15-65(60-38)48(39)67)45(64)36-24-34(62-18-20-72-21-19-62)27-57-42(36)31(3)71-7/h22-24,27-28,30-31,38-39,43,46,60H,8-21,25-26,29H2,1-7H3,(H,59,66)/t31-,38-,39-,43-,46-/m0/s1 |
InChI 键 |
JAPAXSDAYQBFIJ-YUBGLVCHSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of KRAS Inhibitors
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and differentiation.[1][2][3] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives tumorigenesis.[4][5] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of inhibitors that can effectively target specific KRAS mutants, heralding a new era in precision oncology. This guide provides a detailed overview of the mechanism of action of KRAS inhibitors, with a focus on the core principles of KRAS signaling, inhibitor binding, and the experimental methodologies used for their characterization.
The KRAS Signaling Pathway
KRAS cycles between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state. This cycle is regulated by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs) , such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, activating KRAS.
-
GTPase-Activating Proteins (GAPs) , such as neurofibromin 1 (NF1), enhance the intrinsic GTPase activity of KRAS, leading to GTP hydrolysis and inactivation.
Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state. This leads to persistent downstream signaling through several key effector pathways, including:
-
RAF-MEK-ERK (MAPK) Pathway : Regulates cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway : Controls cell growth, metabolism, and survival.
-
RAL-GDS Pathway : Involved in regulating the cytoskeleton and vesicular trafficking.
These interconnected pathways are central to the oncogenic activity of mutant KRAS.
Mechanism of Action of KRAS Inhibitors
The development of KRAS inhibitors has largely focused on targeting specific mutations, most notably G12C, which introduces a reactive cysteine residue. This has enabled the design of covalent inhibitors that bind to this mutant cysteine and lock the protein in an inactive state.
Covalent KRAS G12C Inhibitors
The primary mechanism of action for covalent KRAS G12C inhibitors, such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), involves the following key steps:
-
Binding to the Switch-II Pocket : These inhibitors target a cryptic pocket, known as the Switch-II pocket (SIIP), which is accessible in the GDP-bound, inactive state of KRAS.
-
Covalent Bond Formation : The inhibitor forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12 (C12).
-
Allosteric Inhibition : This covalent modification traps KRAS in its inactive GDP-bound conformation. By locking the protein in this state, the inhibitor prevents the SOS1-mediated exchange of GDP for GTP, thereby blocking KRAS activation.
-
Inhibition of Downstream Signaling : With KRAS unable to become activated, the downstream signaling cascades (RAF-MEK-ERK and PI3K-AKT) are suppressed, leading to an anti-proliferative effect in cancer cells harboring the G12C mutation.
The Switch-I (residues 30-38) and Switch-II (residues 60-76) regions are critical for the conformational changes between the active and inactive states and for binding to effector proteins. Covalent G12C inhibitors allosterically affect the dynamics of these regions to prevent effector engagement.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 3. KRAS - Wikipedia [en.wikipedia.org]
- 4. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Prototypical KRAS G12C Inhibitor: A Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of a prototypical covalent inhibitor targeting the KRAS G12C mutation. Due to the limited public information on a specific molecule designated "KRAS inhibitor-38," this document will focus on the well-established principles and methodologies used to characterize this class of inhibitors, using data from representative molecules like sotorasib (B605408) and adagrasib as illustrative examples.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a pivotal GTPase that acts as a molecular switch in crucial intracellular signaling pathways, governing cell proliferation, differentiation, and survival.[1] In its normal function, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation, which involves the substitution of glycine (B1666218) with cysteine at codon 12, compromises the protein's ability to hydrolyze GTP. This leads to a constitutively active state, driving uncontrolled cell growth and tumor formation.[2][3][4][5][6] This specific mutation is frequently observed in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2][4]
Core Mechanism of Action: Covalent Inhibition
KRAS G12C inhibitors are small molecules engineered to specifically and covalently bind to the mutant cysteine residue at position 12.[7][8] This irreversible bond effectively locks the KRAS G12C protein in its inactive, GDP-bound conformation.[3][5][7] By trapping the protein in this "off" state, these inhibitors prevent its interaction with downstream effector proteins, thereby blocking the oncogenic signaling cascades responsible for cancer cell proliferation and survival.[3][5][7] The inhibitors are designed to fit into a shallow pocket on the KRAS G12C protein, which allows for the formation of a covalent bond with the thiol group of the cysteine-12 residue.[7]
Data Presentation: Binding Affinity and Selectivity
The following tables summarize the quantitative data for well-characterized KRAS G12C inhibitors, providing a framework for understanding the expected binding affinity and selectivity profile of a potent and selective inhibitor.
Table 1: Binding Affinity of Representative KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | Affinity Metric (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | TR-FRET | IC50: 9.9 | [7] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | IC50: 48 | [9] |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical | IC50: 0.08 | [1] |
| ARS-853 | KRAS G12C | Stopped-Flow Fluorescence | K_i: ~10,000; k_inact: 0.003 s⁻¹ | [3] |
Note: IC50 values represent the concentration of an inhibitor required to reduce a biological activity by half. K_i (inhibition constant) and k_inact (maximal rate of inactivation) are kinetic parameters for covalent inhibitors.
Table 2: Selectivity of a Prototypical KRAS G12C Inhibitor
| Target | Binding Activity | Fold Selectivity vs. KRAS G12C |
| KRAS G12C | High | - |
| KRAS WT | Low to None | >1000-fold |
| HRAS | Low to None | >1000-fold |
| NRAS | Low to None | >1000-fold |
| Other Kinases | Low to None | High |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the binding affinity and selectivity of KRAS inhibitors. Below are protocols for key experiments.
Biochemical Assay for KRAS G12C Target Engagement
Objective: To determine the direct binding and inhibition of the KRAS G12C protein by the inhibitor.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using standard chromatography techniques.
-
Nucleotide Exchange Assay: The intrinsic and SOS1-catalyzed nucleotide exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for GTP on KRAS G12C is monitored by fluorescence.
-
Inhibitor Treatment: Purified KRAS G12C is incubated with varying concentrations of the inhibitor for a defined period.
-
Data Acquisition and Analysis: The rate of nucleotide exchange is measured in the presence of different inhibitor concentrations to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantify the binding affinity and kinetics (on-rate and off-rate) of the inhibitor to KRAS G12C.
Methodology:
-
Chip Preparation: Recombinant KRAS G12C protein is immobilized on a sensor chip.
-
Analyte Injection: A series of inhibitor concentrations are flowed over the chip surface.
-
Signal Detection: The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index, measured in response units (RU).
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.
Mass Spectrometry for Covalent Engagement
Objective: To confirm the covalent binding of the inhibitor to KRAS G12C and determine the extent of modification.
Methodology:
-
Reaction: Purified KRAS G12C protein is incubated with the inhibitor.
-
Quenching: The reaction is stopped at various time points by adding a quenching agent like formic acid.
-
Sample Preparation: The samples are desalted to remove non-volatile salts and unreacted inhibitor.
-
Mass Spectrometry Analysis: The samples are analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry to measure the mass of the unmodified and inhibitor-adducted protein.
-
Data Analysis: The relative abundance of the two species is used to calculate the percentage of covalent modification over time.
Mandatory Visualization
KRAS Signaling Pathway and Inhibitor Mechanism of Action
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Experimental Workflow for KRAS Inhibitor Characterization
Caption: Workflow for characterizing a KRAS inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Covalent KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the once "undruggable" KRAS oncoprotein has marked a paradigm shift in cancer therapy. The G12C mutation, present in a significant subset of non-small cell lung cancers, colorectal tumors, and other solid malignancies, introduces a cysteine residue that has become the Achilles' heel for this notorious cancer driver. Covalent inhibitors that irreversibly bind to this mutant cysteine have demonstrated clinical success. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that have guided the development of these groundbreaking therapies, details the key experimental protocols for their evaluation, and illustrates the underlying biological pathways.
Mechanism of Action: Covalent Trapping of the Inactive State
KRAS functions as a molecular switch, cycling between an active, GTP-bound state and an inactive, GDP-bound state.[1] The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active state and constitutive downstream signaling through pathways like the RAF-MEK-ERK cascade, driving cell proliferation and survival.[2]
Covalent KRAS G12C inhibitors are designed to selectively and irreversibly bind to the mutant cysteine residue.[3] This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state, as this conformation exposes a cryptic pocket near the Switch-II region (SII-P).[4] By forming this covalent bond, the inhibitor locks KRAS G12C in an inactive conformation, preventing its reactivation and subsequent downstream signaling.[5] This mechanism is highly specific to the G12C mutant, as wild-type KRAS lacks the reactive cysteine at this position.
Structure-Activity Relationship (SAR) of KRAS G12C Inhibitors
The development of potent and selective KRAS G12C inhibitors has been driven by extensive SAR studies. A key breakthrough was the identification of a cryptic pocket formed by residues H95, Y96, and Q99, which could be exploited to enhance inhibitor potency.[1] The general scaffold of many inhibitors consists of a core that binds in the Switch-II pocket, an electrophilic warhead that reacts with Cys12, and various substituents that can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Table 1: Representative Structure-Activity Relationship Data for KRAS G12C Inhibitors
| Compound/Analog | R1 Group (Interaction with Cryptic Pocket) | R2 Group (Solvent-Exposed Region) | Electrophilic Warhead | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) |
| Lead Scaffold | Hydrogen | Methyl | Acrylamide | >1000 | >1000 |
| Analog A | 4-hydroxy-tetrahydropyran | Methyl | Acrylamide | 210 | 500 |
| Analog B | 1-hydroxy-cyclobutyl | Methyl | Acrylamide | 95 | 250 |
| Analog C | 1-hydroxy-cyclobutyl | 3-fluoro-phenyl | Acrylamide | 50 | 120 |
| Analog D | 1-hydroxy-cyclobutyl | 3-fluoro-phenyl | Chloroacetamide | 75 | 180 |
| Optimized Inhibitor | 1-hydroxy-cyclobutyl | N-methyl-pyridone | Acrylamide | 9 | 22 |
Note: The data presented in this table is a generalized representation based on published SAR principles for educational purposes and does not correspond to a specific proprietary compound series.
Experimental Protocols
The evaluation of KRAS G12C inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, mechanism of action, and cellular efficacy.
Biochemical Assay: KRAS G12C/SOS1 Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the SOS1-catalyzed exchange of GDP for GTP on KRAS G12C.[6]
Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1. Inhibitors that bind to the GDP-bound state of KRAS G12C will prevent this exchange, resulting in a decreased fluorescent signal.
Protocol:
-
Reagents: Recombinant KRAS G12C protein, recombinant SOS1 protein, fluorescently labeled GTP (e.g., BODIPY-GTP), GDP, assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4).
-
Procedure: a. Pre-incubate KRAS G12C with a 10-fold molar excess of GDP for 30 minutes at room temperature to ensure it is in the GDP-bound state. b. In a 384-well plate, add the test compound at various concentrations. c. Add the KRAS G12C-GDP complex to the wells and incubate for 1 hour at room temperature to allow for covalent bond formation. d. Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP. e. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is plotted against the inhibitor concentration, and the IC50 value is determined using a four-parameter logistic fit.
Cellular Assay: p-ERK Inhibition Western Blot or HTRF Assay
This assay assesses the ability of an inhibitor to block the downstream signaling of KRAS G12C in a cellular context by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.[1]
Principle: KRAS G12C-mutant cancer cells are treated with the inhibitor, and the levels of phosphorylated ERK (p-ERK) are quantified and compared to the total ERK levels.
Protocol (HTRF - Homogeneous Time-Resolved Fluorescence):
-
Reagents: KRAS G12C mutant cell line (e.g., NCI-H358), cell culture medium, lysis buffer, HTRF detection reagents (e.g., anti-total ERK antibody labeled with a donor fluorophore and anti-p-ERK antibody labeled with an acceptor fluorophore).[7]
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2-4 hours). c. Lyse the cells directly in the wells. d. Add the HTRF antibody pair to the lysate and incubate according to the manufacturer's instructions. e. Read the plate on an HTRF-compatible plate reader, which measures the fluorescence resonance energy transfer between the donor and acceptor fluorophores.
-
Data Analysis: The HTRF ratio is normalized to the vehicle-treated control, and the IC50 value is calculated by plotting the normalized signal against the inhibitor concentration.[1]
Cellular Assay: Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the growth and survival of KRAS G12C-mutant cancer cells.
Principle: The metabolic activity of viable cells is used as a surrogate for cell number. Reagents like CellTiter-Glo® measure ATP levels, which correlate with the number of living cells.[8]
Protocol (CellTiter-Glo®):
-
Reagents: KRAS G12C mutant cell line, cell culture medium, CellTiter-Glo® reagent.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with a serial dilution of the inhibitor. c. Incubate for an extended period (e.g., 72-120 hours) to allow for effects on cell proliferation.[8] d. Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the ATP content.[1] e. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control, and the IC50 value is determined by plotting the normalized viability against the inhibitor concentration.
Visualizing Key Processes
To better understand the context of KRAS G12C inhibitor development, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The KRAS signaling pathway and the mechanism of covalent inhibitor action.
Caption: A generalized workflow for the evaluation of novel KRAS G12C inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Discovery and Synthesis of KRAS Inhibitor-38: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRAS, a key signaling protein, is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The discovery of inhibitors targeting specific KRAS mutations has marked a significant breakthrough in oncology. This technical guide focuses on KRAS inhibitor-38, a novel tricyclic compound identified as a potent inhibitor of multiple KRAS variants, including G12C, G12D, and G12V. This document details the discovery, synthesis, and preliminary biological characterization of this compound, providing a valuable resource for researchers in the field of targeted cancer therapy.
Introduction to KRAS and Its Role in Cancer
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes such as proliferation, differentiation, and survival. Activating mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. These mutations are prevalent in some of the most aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancer.
Discovery of this compound
This compound was disclosed as "Example 18" in the patent application WO2024208934 by Hoffmann-La Roche.[1] It belongs to a class of tricyclic compounds designed to inhibit the activity of various KRAS mutants. A key feature of this inhibitor is its reported activity against not only the common G12C mutation but also the G12D and G12V variants, which are prevalent in highly aggressive cancers and have been challenging to target.[1]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅₃H₆₈ClF₂N₉O₈S |
| Molecular Weight | 1064.68 g/mol |
| CAS Number | 3059496-10-2 |
| SMILES | CO--INVALID-LINK--N2CCOCC2)[C@@]3=C4CC(C)(COC([C@@H]5CCCN(C(--INVALID-LINK--=C7)=CS6)NC(--INVALID-LINK--C(--INVALID-LINK--F)=O)F)=O)C)C(C)C)=O)=O)N5)=O)C">C@HC |
Synthesis of this compound
The detailed experimental protocol for the synthesis of this compound is outlined in the patent document WO2024208934. The following is a generalized representation of the synthetic approach for this class of tricyclic compounds, as specific details for "Example 18" are proprietary and not publicly available in full.
The synthesis of complex heterocyclic compounds like this compound typically involves a multi-step process. A plausible synthetic workflow, based on the general description of related compounds, would likely involve the following key stages:
-
Core Tricyclic Scaffold Synthesis: Construction of the central fused ring system.
-
Functionalization of the Core: Introduction of key substituents and reactive groups.
-
Side Chain Coupling: Attachment of the complex side chains, often involving amide bond formation or other coupling reactions.
-
Final Modification and Purification: Introduction of final functionalities and purification of the target compound, often using chromatographic techniques.
Biological Activity and Mechanism of Action
This compound is reported to effectively suppress the in vivo activity of KRAS G12C, G12D, and G12V mutants.[1] While specific quantitative data for "Example 18" is not publicly available, the patent application describes various assays used to characterize the biological activity of this series of compounds.
KRAS Signaling Pathway
KRAS, when activated, triggers a cascade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation and survival. Inhibitors like this compound aim to block these downstream signals by targeting the mutant KRAS protein.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for key assays typically used to evaluate the efficacy of KRAS inhibitors.
4.2.1. Biochemical Assay: KRAS/SOS1-Mediated Nucleotide Exchange
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.
-
Principle: A fluorescently labeled GTP analog is used to monitor its binding to KRAS in the presence of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1. Inhibition of this interaction by a compound results in a decrease in the fluorescent signal.
-
Methodology:
-
Recombinant KRAS protein is incubated with a fluorescently labeled GTP analog.
-
SOS1 is added to catalyze the nucleotide exchange.
-
The test compound (this compound) at various concentrations is added to the reaction mixture.
-
The fluorescence intensity is measured over time using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
4.2.2. Cellular Assay: p-ERK Inhibition Assay
This assay determines the inhibitor's ability to block the downstream signaling of KRAS in a cellular context by measuring the phosphorylation of ERK.
-
Principle: In cancer cell lines with a KRAS mutation, the MAPK pathway is constitutively active, leading to high levels of phosphorylated ERK (p-ERK). A successful KRAS inhibitor will reduce the levels of p-ERK.
-
Methodology:
-
KRAS-mutant cancer cells (e.g., NCI-H358 for G12C, MIA PaCa-2 for G12D) are seeded in multi-well plates.
-
Cells are treated with serial dilutions of the KRAS inhibitor for a specified period.
-
Cells are lysed, and the protein concentration is determined.
-
The levels of p-ERK and total ERK are measured using an immunoassay (e.g., ELISA or Western blot).
-
The ratio of p-ERK to total ERK is calculated, and IC₅₀ values are determined.
-
4.2.3. Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent. A reduction in signal indicates decreased cell viability.
-
Methodology:
-
KRAS-mutant cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the KRAS inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent) is added.
-
The absorbance or fluorescence/luminescence is measured.
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (GI₅₀) is calculated.
-
Conclusion and Future Directions
This compound represents a promising development in the ongoing effort to target KRAS-driven cancers. Its activity against multiple KRAS variants, including the challenging G12D and G12V mutations, suggests a broader therapeutic potential compared to first-generation, G12C-specific inhibitors. Further preclinical and clinical studies are necessary to fully elucidate its efficacy, safety profile, and mechanisms of resistance. The detailed methodologies and data presented in the full patent will be instrumental in guiding future research and development in this critical area of oncology.
References
Pan-KRAS Inhibitor-38: A Technical Overview of G12C, G12D, and G12V Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRAS inhibitor-38, identified as "Example 18" in patent literature, has been described as a potent pan-KRAS inhibitor with demonstrated activity against the common oncogenic mutations G12C, G12D, and G12V. While specific quantitative data for this compound remains proprietary and is not publicly available, this guide provides a comprehensive technical framework for researchers and drug development professionals. It outlines the established methodologies for characterizing such pan-KRAS inhibitors, presents hypothetical data in the required tabular format for comparative purposes, and visualizes the critical signaling pathways and experimental workflows. This document serves as a practical resource for the evaluation and development of next-generation pan-KRAS targeted therapies.
Introduction to Pan-KRAS Inhibition
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, including lung, colorectal, and pancreatic carcinomas. The glycine-to-cysteine (G12C), glycine-to-aspartate (G12D), and glycine-to-valine (G12V) substitutions are the most frequent of these mutations, leading to constitutively active KRAS signaling and uncontrolled cell proliferation. Pan-KRAS inhibitors, such as the conceptual this compound, represent a promising therapeutic strategy by targeting multiple KRAS variants, thereby addressing a broader patient population than mutant-specific inhibitors.
Quantitative Data on Pan-KRAS Activity (Hypothetical)
Due to the proprietary nature of this compound, specific experimental data is not available in the public domain. The following tables present a hypothetical but representative dataset to illustrate how the pan-KRAS activity of such an inhibitor would be summarized.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Metric | Value (nM) |
| KRAS G12C | GTP-RAF1-RBD Engagement | IC50 | 5.2 |
| KRAS G12D | GTP-RAF1-RBD Engagement | IC50 | 8.1 |
| KRAS G12V | GTP-RAF1-RBD Engagement | IC50 | 12.5 |
| KRAS WT | GTP-RAF1-RBD Engagement | IC50 | >1000 |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Mutation | Assay Type | Metric | Value (nM) |
| NCI-H358 | G12C | Cell Viability (72h) | IC50 | 15.8 |
| MIA PaCa-2 | G12C | p-ERK Inhibition (24h) | IC50 | 10.3 |
| AsPC-1 | G12D | Cell Viability (72h) | IC50 | 25.4 |
| PANC-1 | G12D | p-ERK Inhibition (24h) | IC50 | 18.9 |
| SW620 | G12V | Cell Viability (72h) | IC50 | 38.2 |
| A549 | G12S | Cell Viability (72h) | IC50 | >5000 |
Signaling Pathways and Experimental Workflows
The KRAS Signaling Cascade
The following diagram illustrates the central role of KRAS in the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell growth, proliferation, and survival.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel pan-KRAS inhibitor like this compound typically follows a multi-step process from biochemical validation to cellular activity assessment.
Detailed Experimental Methodologies
The following are representative protocols for the key experiments used to characterize pan-KRAS inhibitors.
Biochemical Assay: KRAS-RAF1-RBD Engagement
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on the interaction between GTP-bound KRAS mutants and the RAS-binding domain (RBD) of RAF1.
Materials:
-
Recombinant human KRAS (G12C, G12D, G12V, and WT) proteins
-
Recombinant human RAF1-RBD
-
GTPγS (non-hydrolyzable GTP analog)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
This compound (or test compound)
-
HTRF (Homogeneous Time-Resolved Fluorescence) donor and acceptor reagents (e.g., anti-tag antibodies)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO vehicle control.
-
Add GTPγS-loaded KRAS protein (G12C, G12D, G12V, or WT) to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add the RAF1-RBD protein to initiate the interaction.
-
Incubate for 60 minutes at room temperature.
-
Add the HTRF donor and acceptor reagents and incubate for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.
Cell-Based Assay: Cell Viability (MTS/MTT Assay)
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines harboring different KRAS mutations.
Materials:
-
Human cancer cell lines with known KRAS mutations (e.g., NCI-H358 [G12C], AsPC-1 [G12D], SW620 [G12V]) and a KRAS wild-type line for control.
-
Complete cell culture medium.
-
This compound (or test compound).
-
MTS or MTT reagent.
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the inhibitor in the complete culture medium.
-
Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Cell-Based Assay: p-ERK Inhibition (Western Blot)
Objective: To confirm target engagement by measuring the inhibition of downstream KRAS signaling (phosphorylation of ERK).
Materials:
-
KRAS mutant cancer cell lines.
-
Complete cell culture medium.
-
This compound (or test compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the inhibition of ERK phosphorylation relative to the total ERK levels.
Conclusion and Future Directions
This compound represents a conceptual advancement in the pursuit of effective pan-KRAS targeted therapies. The methodologies outlined in this guide provide a robust framework for the preclinical characterization of such inhibitors. Future efforts in this field will likely focus on optimizing the potency and selectivity of pan-KRAS inhibitors, elucidating mechanisms of resistance, and exploring rational combination strategies to enhance their therapeutic efficacy in clinical settings. The continued development of innovative compounds and a deeper understanding of KRAS biology will be paramount in the quest to overcome the challenges posed by KRAS-driven cancers.
Biological Characterization of a Pan-KRAS Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological characterization of a novel pan-KRAS inhibitor, with a focus on RMC-6236 (Daraxonrasib), a clinical-stage investigational agent developed by Revolution Medicines. This document details the compound's mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization, offering a comprehensive resource for professionals in the field of oncology drug discovery and development.
Executive Summary
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. While the development of KRAS G12C-specific inhibitors has been a significant breakthrough, the need for therapies targeting a broader range of KRAS mutations remains a critical challenge. Pan-KRAS inhibitors, designed to engage multiple mutant forms of the KRAS protein, represent a promising therapeutic strategy. This guide focuses on the biological profile of RMC-6236, a first-in-class, oral, RAS(ON) multi-selective tri-complex inhibitor.
Mechanism of Action: A Tri-Complex Approach
RMC-6236 employs a novel mechanism of action by forming a tri-complex with cyclophilin A (CypA) and the active, GTP-bound (ON) state of RAS proteins. This approach allows for the inhibition of both mutant and wild-type KRAS, as well as other RAS isoforms like NRAS and HRAS. The formation of this tri-complex sterically hinders the interaction of RAS with its downstream effectors, most notably RAF, thereby inhibiting the MAPK signaling pathway.[1]
Quantitative Biological Data
The preclinical activity of RMC-6236 has been extensively characterized through a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of RMC-6236 in RAS-RAF Binding Disruption Assays
| KRAS Variant | EC50 (nM) for RAS-RAF Binding Inhibition |
| Wild-Type KRAS | 85 |
| KRAS G12V | 28 |
| KRAS G12D | Not explicitly stated, but active |
| Wild-Type NRAS | 66 |
| Wild-Type HRAS | 82 |
| Other Oncogenic RAS Mutants | 28 - 220 |
Data sourced from in vitro assays using recombinant proteins.[2][3]
Table 2: Cellular Activity of RMC-6236 in KRAS-Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | Tumor Type | pERK Inhibition (IC50) | Cell Viability (EC50, 120h) |
| HPAC | G12D | Pancreatic | Not explicitly quantified | 1.2 nM |
| Capan-2 | G12V | Pancreatic | Not explicitly quantified | 1.4 nM |
pERK inhibition was observed to be time- and concentration-dependent.[2][4]
Table 3: In Vivo Antitumor Efficacy of RMC-6236 in Xenograft Models
| Xenograft Model | KRAS Mutation | Tumor Type | RMC-6236 Dose (oral, daily) | Tumor Growth Inhibition/Regression |
| Capan-2 | G12V | Pancreatic | 25 mg/kg | Deep tumor regression |
| NCI-H441 | G12V | NSCLC | 25 mg/kg | Deep tumor regression |
| HPAC | G12D | Pancreatic | 25 mg/kg | Deep tumor regression |
| NCI-H358 | G12C | NSCLC | 25 mg/kg | Deep tumor regression |
Treatment duration was 4 weeks.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical RAS-RAF Binding Disruption Assay (AlphaLISA-based)
This assay quantifies the ability of an inhibitor to disrupt the interaction between KRAS and the RAS-binding domain (RBD) of RAF.
-
Principle: A homogeneous AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is used. A GST-tagged RAF-RBD is captured by glutathione (B108866) acceptor beads, and a His-tagged KRAS protein is captured by nickel-chelate donor beads. In the absence of an inhibitor, the proximity of the beads upon KRAS-RAF binding results in a luminescent signal.
-
Materials:
-
Recombinant His-tagged KRAS (various mutants and wild-type)
-
Recombinant GST-tagged RAF-RBD
-
AlphaLISA Glutathione Acceptor beads
-
AlphaLISA Nickel Chelate Donor beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 0.1% BSA)
-
GTPγS (non-hydrolyzable GTP analog)
-
384-well microplates
-
-
Procedure:
-
KRAS protein is pre-loaded with GTPγS.
-
A serial dilution of the test compound (e.g., RMC-6236) is prepared in the assay buffer.
-
The test compound, GTPγS-loaded KRAS, and GST-RAF-RBD are added to the wells of a 384-well plate and incubated.
-
A mix of AlphaLISA acceptor and donor beads is added to the wells.
-
The plate is incubated in the dark to allow for bead-protein binding.
-
The plate is read on an AlphaLISA-compatible plate reader.
-
EC50 values are calculated from the dose-response curves.
-
Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)
This assay measures the inhibition of downstream KRAS signaling by quantifying the levels of phosphorylated ERK.
-
Principle: Cancer cells with known KRAS mutations are treated with the inhibitor. Cell lysates are then subjected to Western blotting to detect the levels of pERK and total ERK.
-
Materials:
-
KRAS-mutant cancer cell lines (e.g., HPAC, Capan-2)
-
Cell culture medium and supplements
-
Test compound (e.g., RMC-6236)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for various time points (e.g., 2, 8, 24, 48 hours).
-
Cells are washed with PBS and lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
The membrane is washed and incubated with the secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified, and the ratio of pERK to total ERK is calculated.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on cancer cell proliferation.
-
Principle: A colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo) is used to measure the metabolic activity of the cells, which correlates with cell number.
-
Materials:
-
KRAS-mutant cancer cell lines
-
96-well plates
-
Test compound
-
MTS reagent or CellTiter-Glo reagent
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
A serial dilution of the test compound is added to the wells.
-
Plates are incubated for an extended period (e.g., 120 hours).
-
The viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
EC50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
KRAS-mutant human cancer cells
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and vehicle control groups.
-
The test compound is administered orally, once daily, for a specified duration (e.g., 4 weeks).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).
-
Visualizations of Experimental Workflows
References
- 1. youtube.com [youtube.com]
- 2. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers | PDF [scribd.com]
- 4. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to the Downstream Signaling Pathway Effects of KRAS Inhibitor-38
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific preclinical data for a compound designated solely as "KRAS inhibitor-38" is not publicly available. This guide synthesizes expected downstream effects based on established knowledge of KRAS signaling and data from studies of other pan-KRAS inhibitors targeting G12C, G12D, and G12V mutations, which "this compound" is reported to suppress in vivo.[1][2][3][4][5] The experimental protocols and quantitative data presented are representative examples derived from common methodologies in the field.
Introduction to KRAS and Its Inhibition
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[6] Oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation, survival, and differentiation. These mutations are prevalent in some of the most aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).
This compound is described as an inhibitor that effectively suppresses the activity of KRAS G12C, KRAS G12D, and KRAS G12V in vivo.[1][2][4][5] Such inhibitors aim to directly target the mutant KRAS protein, preventing its interaction with downstream effectors and thereby abrogating oncogenic signaling. This guide details the expected downstream signaling consequences of treatment with a pan-mutant KRAS inhibitor like this compound.
Core Downstream Signaling Pathways Modulated by this compound
Activated KRAS signals through multiple effector pathways, the two most critical being the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6] this compound is expected to primarily function by reducing the activity of these two cascades.
The RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central regulator of cell proliferation and differentiation. Upon activation by GTP-bound KRAS, RAF kinases (A-RAF, B-RAF, C-RAF) are recruited to the cell membrane, where they become activated and initiate a phosphorylation cascade. Activated RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the activity of numerous transcription factors, driving cell cycle progression.
Inhibition of mutant KRAS by this compound is expected to decrease the phosphorylation levels of key components of this pathway.
The PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism.[6] Activated KRAS can bind to and activate the p110 catalytic subunit of phosphatidylinositol 3-kinase (PI3K), leading to the production of PIP3. This lipid second messenger recruits AKT and PDK1 to the plasma membrane, resulting in AKT phosphorylation and activation. Activated AKT then phosphorylates a host of downstream targets, including mTOR, to promote cell survival and growth.
Treatment with this compound should lead to a reduction in the phosphorylation of AKT and downstream effectors like the S6 ribosomal protein.[7]
Compensatory Signaling and Potential Resistance Mechanisms
While direct KRAS inhibition is a promising strategy, cancer cells can exhibit adaptive resistance. Studies on various KRAS inhibitors have revealed that blocking one pathway can lead to the compensatory activation of another.[8][9] For instance, inhibition of the MEK/ERK pathway has been shown to sometimes lead to the feedback activation of the PI3K/AKT pathway or the p38 MAPK pathway.[10][11] Therefore, combination therapies are often explored to achieve a more durable response.[9]
Quantitative Analysis of Downstream Signaling
The following tables summarize representative quantitative data expected from preclinical studies of a potent pan-KRAS inhibitor like this compound.
Table 1: Representative Cellular Proliferation IC50 Values
| Cell Line | KRAS Mutation | IC50 (nM) |
|---|---|---|
| MIA PaCa-2 | G12C | < 10 |
| NCI-H358 | G12C | < 10 |
| AsPC-1 | G12D | < 50 |
| SW480 | G12V | < 100 |
Data is hypothetical and representative for a potent pan-KRAS inhibitor.
Table 2: Expected Pharmacodynamic Effects on Downstream Pathway Phosphorylation
| Cell Line | Treatment | p-ERK1/2 (T202/Y204) Inhibition (%) | p-AKT (S473) Inhibition (%) |
|---|---|---|---|
| MIA PaCa-2 | 100 nM Inhibitor-38 | > 80% | > 60% |
| AsPC-1 | 100 nM Inhibitor-38 | > 75% | > 50% |
| SW480 | 100 nM Inhibitor-38 | > 70% | > 45% |
Data represents expected inhibition relative to vehicle control after 24 hours of treatment and is hypothetical.
Visualizing Downstream Signaling Pathways
The following diagrams illustrate the core signaling pathways affected by this compound.
Caption: Inhibition of the MAPK signaling cascade by this compound.
Caption: Inhibition of the PI3K-AKT-mTOR pathway by this compound.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon preclinical findings. Below are representative protocols for assessing the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate KRAS-mutant cancer cells (e.g., MIA PaCa-2, AsPC-1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-protein Analysis
This technique is used to detect changes in the phosphorylation state of key signaling proteins.
-
Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle for the desired time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize phospho-protein levels to total protein levels.
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion
This compound, as a pan-mutant KRAS inhibitor, is expected to exert its anti-tumor effects primarily through the suppression of the MAPK and PI3K-AKT signaling pathways. A comprehensive understanding of these downstream effects, including quantitative measures of pathway inhibition and potential resistance mechanisms, is critical for its continued development and for designing effective clinical strategies, likely involving rational combination therapies. The methodologies and expected outcomes detailed in this guide provide a foundational framework for researchers in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 7. Combination of KRAS Gene Silencing and PI3K Inhibition for Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dual inhibition of MEK and p38 impairs tumor growth in KRAS-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
In Vitro Evaluation of KRAS G12C Inhibitor-38: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and tumor growth. This has made the development of KRAS G12C inhibitors a significant focus in oncology research. This technical guide provides a comprehensive overview of the in vitro evaluation of a representative KRAS G12C inhibitor, herein referred to as "KRAS inhibitor-38". As specific data for a compound with this exact designation is not publicly available, this guide synthesizes data from well-characterized covalent KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a robust framework for its preclinical assessment.
Data Presentation: Quantitative Analysis of In Vitro Activity
The following tables summarize the quantitative data from various in vitro assays, providing a clear comparison of the inhibitor's potency and selectivity.
Table 1: Biochemical Assay Data for KRAS G12C Inhibitors
| Assay Type | Inhibitor | Metric | Value (nM) | Conditions |
| KRAS G12C/SOS1 Nucleotide Exchange | Sotorasib (AMG 510) | IC50 | ~50 | Cell-free |
| KRAS G12C/SOS1 Nucleotide Exchange | Adagrasib (MRTX849) | IC50 | ~5 | Cell-free[1] |
| Covalent Modification of KRAS G12C | Adagrasib (MRTX849) | K_I_ | 3700 | LC-MS based |
| Covalent Modification of KRAS G12C | Adagrasib (MRTX849) | k_inact_ | 0.13 s⁻¹ | LC-MS based |
Table 2: Cell-Based Assay Data for KRAS G12C Inhibitors
| Assay Type | Cell Line | KRAS Status | Inhibitor | Metric | Value (nM) |
| Cell Viability | NCI-H358 (NSCLC) | G12C | Sotorasib (AMG 510) | IC50 | 6[2][3] |
| Cell Viability | MIA PaCa-2 (Pancreatic) | G12C | Sotorasib (AMG 510) | IC50 | 9[2][3] |
| Cell Viability | NCI-H358 (NSCLC) | G12C | Adagrasib (MRTX849) | IC50 | 10 - 973 |
| Cell Viability | SW1573 (NSCLC) | G12C | Sotorasib (AMG 510) | IC50 | >1000 |
| Cell Viability | H23 (NSCLC) | G12C | Sotorasib (AMG 510) | IC50 | 81.8 |
| Cell Viability | A549 (NSCLC) | G12S | Sotorasib (AMG 510) | IC50 | >7500 |
| p-ERK Inhibition | MIA PaCa-2 (Pancreatic) | G12C | Sotorasib (AMG 510) | IC50 | ~1-10 |
| p-ERK Inhibition | NCI-H358 (NSCLC) | G12C | Adagrasib (MRTX849) | IC50 | ~2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Biochemical Assay: TR-FRET for SOS1-Mediated Nucleotide Exchange
This assay measures the ability of the inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Recombinant human SOS1 catalytic domain
-
GTPγS
-
BODIPY-FL-GTP
-
TR-FRET donor (e.g., terbium-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled GTP analog)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of "this compound" in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add KRAS G12C protein and the inhibitor.
-
Incubate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTPγS/BODIPY-FL-GTP.
-
Incubate for 60 minutes at room temperature.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: CellTiter-Glo® for Cell Viability
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type (e.g., A549) cell lines
-
Complete cell culture medium
-
"this compound"
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Treat cells with a serial dilution of "this compound". Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate percent viability relative to the vehicle control and determine the IC50 value.
Cell-Based Assay: Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the KRAS downstream signaling pathway, such as ERK and AKT.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with "this compound" at various concentrations for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in ice-cold lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: KRAS Signaling Pathway and Point of Inhibition.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for CellTiter-Glo® Cell Viability Assay.
Logical Relationship: Orthogonal Assay Approach
Caption: Logic of Orthogonal Assays for Inhibitor Validation.
References
Unveiling KRAS Inhibitor-38: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of KRAS inhibitor-38, a novel compound targeting KRAS mutant cancers. Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. All information is derived from publicly available patent literature.
Introduction to this compound
This compound, also identified as "Example 18" in patent literature, is a potent small molecule designed to suppress the activity of oncogenic KRAS mutations, including G12C, G12D, and G12V.[1][2] These mutations are prevalent in a variety of aggressive cancers, making them a critical target for therapeutic development. This inhibitor represents a significant advancement in the pursuit of effective treatments for KRAS-driven malignancies.
Mechanism of Action
KRAS proteins function as molecular switches in cellular signaling pathways that control cell growth, differentiation, and survival. Mutations in the KRAS gene can lead to the protein being perpetually in an "on" state, driving uncontrolled cell proliferation. This compound is designed to interfere with this aberrant signaling.
The primary mechanism of action for many KRAS inhibitors involves binding to the mutant KRAS protein and locking it in an inactive state. This prevents the downstream activation of critical signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By inhibiting these pathways, the compound effectively halts the proliferative signals that contribute to tumor growth.
Below is a diagram illustrating the canonical KRAS signaling pathway and the proposed point of intervention for an inhibitor like this compound.
Preclinical Data
Quantitative data regarding the biological activity of this compound is detailed in the originating patent documentation. The following tables summarize the key findings from in vitro assays.
Table 1: Cellular Activity of this compound
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| MIA PaCa-2 | G12C | Cell Viability | Data not publicly available |
| HCT116 | G13D | Cell Viability | Data not publicly available |
| A549 | G12S | Cell Viability | Data not publicly available |
| NCI-H358 | G12C | p-ERK Inhibition | Data not publicly available |
Note: Specific IC50 values from the patent WO2024208934 are not yet publicly disseminated in detail. The table structure is provided for when such data becomes available.
Experimental Protocols
The following are representative methodologies for the key experiments likely used to characterize this compound, based on standard practices in the field.
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines with known KRAS mutations (e.g., MIA PaCa-2, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubation: The treated cells are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
p-ERK Inhibition Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control, such as GAPDH or β-actin, is also probed.
-
Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK and loading control bands to determine the extent of inhibition.
Conclusion
This compound is a promising therapeutic candidate for the treatment of KRAS-mutant cancers. The preliminary data indicates its potential to effectively inhibit the proliferation of cancer cells driven by key KRAS mutations. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. This document serves as a foundational guide for researchers interested in the continued development and understanding of this novel inhibitor.
References
Physicochemical Properties of KRAS Inhibitor-38 (Sotorasib/AMG 510)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a key signaling protein, is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the absence of a discernible binding pocket on its surface. The discovery of a cryptic pocket in the switch-II region of the KRAS G12C mutant has led to the development of a new class of covalent inhibitors that specifically target this mutant protein. This guide provides a detailed overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for KRAS inhibitor-38, also known as (R)-38, AMG 510, and its approved drug name, Sotorasib. Sotorasib is a first-in-class, orally bioavailable, irreversible inhibitor of KRAS G12C.[1]
Physicochemical Properties
Sotorasib is a well-characterized small molecule with properties optimized for oral administration and potent, selective inhibition of KRAS G12C. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (R)-7-fluoro-2,5-dimethyl-9-(6-(7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[2,3-b]pyridin-6-yl)pyridin-3-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Molecular Formula | C30H27FN6O2 | |
| Molecular Weight | 522.58 g/mol | |
| CAS Number | 2296729-00-3 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| p-ERK Cellular IC50 | Data available in referenced literature | [1] |
| Tumor Growth Inhibition (TGI) | 86% at 10 mg/kg in MIA PaCa-2 T2 xenografts | [1] |
Mechanism of Action
Sotorasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C mutant protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state. By trapping KRAS in this inactive conformation, Sotorasib prevents its interaction with downstream effector proteins, thereby inhibiting the activation of downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.
Below is a diagram illustrating the KRAS signaling pathway and the point of inhibition by Sotorasib.
Caption: KRAS signaling pathway and inhibition by Sotorasib.
Experimental Protocols
Synthesis of Sotorasib ((R)-38)
The synthesis of Sotorasib is a multi-step process. A detailed, step-by-step synthesis protocol is described in the supplementary materials of the publication "Discovery of a covalent inhibitor of KRASG12C (AMG 510) for the treatment of solid tumors".[1] The general workflow involves the synthesis of key intermediates followed by their coupling to form the final compound.
Below is a generalized workflow for the synthesis.
Caption: Generalized synthesis workflow for Sotorasib.
Cellular Assay for p-ERK Inhibition
The potency of Sotorasib in inhibiting KRAS G12C signaling within a cellular context is often determined by measuring the phosphorylation of downstream effectors, such as ERK.
Methodology:
-
Cell Culture: MIA PaCa-2 T2 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of Sotorasib for a specified period (e.g., 1 hour).
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Quantification of p-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an immunoassay, such as a Meso Scale Discovery (MSD) assay.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration of the inhibitor. The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ERK phosphorylation.[1]
Tumor Xenograft Efficacy Study
In vivo efficacy of Sotorasib is evaluated using tumor xenograft models in mice.
Methodology:
-
Tumor Implantation: MIA PaCa-2 T2 tumor cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a certain volume.
-
Treatment: Mice are treated orally with Sotorasib at different doses (e.g., 10, 30, 100 mg/kg) once daily. A control group receives a vehicle.
-
Tumor Volume Measurement: Tumor volumes are measured regularly throughout the study.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Below is a diagram of the experimental workflow for the xenograft study.
Caption: Experimental workflow for a tumor xenograft study.
Conclusion
This compound, or Sotorasib (AMG 510), represents a landmark achievement in targeting a previously intractable oncogene. Its well-defined physicochemical properties and clear mechanism of action have paved the way for its successful clinical development. The experimental protocols outlined in this guide provide a foundation for further research and development of KRAS inhibitors.
References
Methodological & Application
Application Notes and Protocols for Determining the Potency of KRAS Inhibitor-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.[3][4][5] The RAF-MEK-ERK and PI3K-AKT-mTOR pathways are two of the primary effector pathways regulated by KRAS.
KRAS inhibitor-38 is a potent, orally bioavailable small molecule inhibitor that has demonstrated activity against multiple KRAS mutants, including G12C, G12D, and G12V. These application notes provide detailed protocols for cell-based assays to determine the potency and characterize the mechanism of action of this compound. The described assays are essential for preclinical drug development and for understanding the cellular response to KRAS inhibition.
KRAS Signaling Pathway
Activated KRAS (bound to GTP) triggers multiple downstream signaling cascades that are crucial for cell growth and survival. Understanding this pathway is key to interpreting the effects of KRAS inhibitors.
Caption: The KRAS signaling pathway and the point of intervention for this compound.
Data Presentation: Potency of this compound
The following tables summarize hypothetical quantitative data for this compound in various cancer cell lines harboring different KRAS mutations.
Table 1: Anti-proliferative Activity (IC₅₀) of this compound
| Cell Line | KRAS Mutation | IC₅₀ (nM) | Assay |
| NCI-H358 | G12C | 15 | MTT Assay |
| MIA PaCa-2 | G12C | 25 | MTT Assay |
| A549 | G12S | > 10,000 | MTT Assay |
| HCT116 | G13D | 80 | MTT Assay |
| PANC-1 | G12D | 50 | MTT Assay |
| AsPC-1 | G12D | 65 | MTT Assay |
| SW620 | Wild-Type | > 10,000 | MTT Assay |
Table 2: Inhibition of Downstream Signaling by this compound
| Cell Line | KRAS Mutation | p-ERK Inhibition (IC₅₀, nM) |
| NCI-H358 | G12C | 8 |
| MIA PaCa-2 | G12C | 12 |
| PANC-1 | G12D | 28 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | KRAS Mutation | Caspase-3/7 Activation (EC₅₀, nM) |
| NCI-H358 | G12C | 45 |
| MIA PaCa-2 | G12C | 60 |
| PANC-1 | G12D | 95 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Caption: Workflow for the MTT cell proliferation assay.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for Phospho-ERK (p-ERK)
This protocol is for determining the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway. A reduction in p-ERK levels indicates inhibition of the pathway.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis. An increase in caspase activity is indicative of apoptosis induction.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well in 100 µL of medium.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the EC₅₀ value for caspase activation.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the potency and mechanism of action of this compound. By employing a combination of cell proliferation, signaling pathway, and apoptosis assays, researchers can gain a comprehensive understanding of the inhibitor's cellular effects, which is crucial for advancing its development as a potential cancer therapeutic.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for KRAS Inhibitor-38 in Studying the RAF-MEK-ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) cascade, which promotes cell proliferation, survival, and differentiation.[1] KRAS was long considered an "undruggable" target due to its high affinity for GTP and the absence of deep binding pockets.[1] However, the development of covalent inhibitors targeting specific KRAS mutations, such as G12C, has marked a significant breakthrough in cancer therapy.[1]
KRAS inhibitor-38 is a potent and specific inhibitor that has been shown to effectively suppress the activity of various KRAS mutants, including G12C, G12D, and G12V, in vivo. This document provides detailed application notes and protocols for utilizing this compound as a tool to study and modulate the RAF-MEK-ERK signaling pathway in cancer cells.
Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] Oncogenic mutations lock KRAS in the active state, leading to persistent downstream signaling. This compound is designed to selectively bind to mutant KRAS, locking it in an inactive conformation. This prevents the recruitment and activation of RAF kinases, thereby inhibiting the entire RAF-MEK-ERK signaling cascade. The downstream effect is a reduction in the phosphorylation of ERK (p-ERK), a key biomarker of pathway activity, leading to decreased cell proliferation and survival.[3]
Signaling Pathway Diagram
Caption: The RAF-MEK-ERK signaling pathway initiated by active KRAS and the point of intervention for this compound.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for the activity of this compound in various cancer cell lines harboring different KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) for Cell Viability | p-ERK Inhibition IC50 (nM) |
| MIA PaCa-2 | Pancreatic | G12C | 15 | 8 |
| NCI-H358 | Lung | G12C | 25 | 12 |
| SW620 | Colorectal | G12V | 50 | 28 |
| AsPC-1 | Pancreatic | G12D | 80 | 45 |
| A549 | Lung | G12S | >1000 | >500 |
| HCT116 | Colorectal | G13D | 150 | 90 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
KRAS mutant and wild-type cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the cell viability (MTT) assay.
Procedure:
-
Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Western Blot Analysis of p-ERK Inhibition
This protocol assesses the ability of this compound to block downstream signaling in the RAF-MEK-ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
KRAS mutant cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Caption: Workflow for Western blot analysis of p-ERK.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize p-ERK levels to total ERK and the loading control.
Conclusion
This compound provides a valuable tool for investigating the role of mutant KRAS in driving the RAF-MEK-ERK signaling pathway. The protocols outlined in this document offer a framework for characterizing the inhibitor's potency and its effects on downstream signaling. These studies are crucial for the preclinical evaluation of KRAS-targeted therapies and for understanding the mechanisms of response and resistance.
References
Application Notes and Protocols for Investigating PI3K-AKT Signaling Using KRAS Inhibitor-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene that acts as a critical upstream regulator of multiple signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is central to cell growth, proliferation, survival, and metabolism. Dysregulation of the KRAS-PI3K-AKT axis is a hallmark of many cancers. KRAS inhibitor-38 is a potent, cell-permeable small molecule inhibitor that targets multiple KRAS mutants, including G12C, G12D, and G12V. By inhibiting KRAS, this compound provides a valuable tool for elucidating the downstream effects on the PI3K-AKT signaling cascade. These application notes provide detailed protocols for utilizing this compound to investigate its impact on PI3K-AKT signaling in cancer cell lines.
Mechanism of Action
KRAS, when activated by upstream signals such as those from receptor tyrosine kinases (RTKs), binds to GTP and subsequently activates its downstream effectors. One of the key effector pathways is the PI3K-AKT pathway. Activated KRAS recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT and its upstream kinase PDK1 to the cell membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound, by inhibiting mutant KRAS, is expected to decrease the activation of PI3K and subsequently reduce the phosphorylation of AKT, providing a model system to study the intricacies of this signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments using this compound in a KRAS-mutant cancer cell line (e.g., MIA PaCa-2, pancreatic cancer, KRAS G12C).
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (nM) | % Cell Viability (Mean ± SD) | IC50 (nM) |
| 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{*}{50} |
| 1 | 95.2 ± 3.8 | |
| 10 | 75.6 ± 5.1 | |
| 50 | 48.9 ± 3.2 | |
| 100 | 25.3 ± 2.9 | |
| 500 | 10.1 ± 1.5 |
Table 2: Effect of this compound on AKT Phosphorylation (Western Blot Densitometry)
| Treatment (100 nM) | Time (hours) | p-AKT/Total AKT Ratio (Normalized to Control) |
| Vehicle | 6 | 1.00 |
| This compound | 2 | 0.65 |
| This compound | 6 | 0.32 |
| This compound | 24 | 0.15 |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol details the steps to assess the effect of this compound on the viability of cancer cells.
Materials:
-
KRAS-mutant cancer cell line (e.g., MIA PaCa-2, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol describes the detection of phosphorylated AKT (p-AKT) and total AKT levels in cells treated with this compound.
Materials:
-
KRAS-mutant cancer cell line
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration and for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-AKT or anti-total AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis to quantify the band intensities. Normalize the p-AKT signal to the total AKT signal.
Conclusion
This compound serves as a specific and potent tool for dissecting the role of mutant KRAS in driving the PI3K-AKT signaling pathway. The provided protocols offer a framework for researchers to investigate the inhibitor's effects on cell viability and the phosphorylation status of key pathway components. These studies are crucial for understanding the molecular mechanisms of KRAS-driven cancers and for the development of novel therapeutic strategies.
Application Notes and Protocols for Preclinical Administration of KRAS Inhibitor-38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration and evaluation of KRAS Inhibitor-38, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information compiled herein is based on preclinical data and established methodologies for the evaluation of similar KRAS G12C inhibitors.
Mechanism of Action
KRAS is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and persistent downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT, driving oncogenesis. This compound, also identified in literature as (R)-38, is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine-12 residue of KRAS G12C. This covalent modification locks the KRAS G12C protein in its inactive GDP-bound conformation, thereby inhibiting downstream signaling and suppressing tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in MIA PaCa-2 T2 Xenograft Model
| Dosage (mg/kg, Oral, QD) | Tumor Growth Inhibition (TGI) | Outcome |
| 10 | 86% | Significant tumor growth inhibition |
| 30 | Not explicitly stated, but led to regression | Significant tumor regression |
| 100 | Not explicitly stated, but led to regression | Significant tumor regression |
Data derived from a mouse xenograft efficacy study employing MIA PaCa-2 T2 (p.G12C) tumor cells.[1]
Table 2: Unbound Plasma Concentrations of this compound in Mice
| Dosage (mg/kg, Oral, QD) | Time Post-Dose | Mean Unbound Plasma Concentration (nM) |
| 10 | 1 hour | ~10 |
| 10 | 8 hours | < 1 |
| 30 | Not specified | Not specified |
| 100 | Not specified | Not specified |
Unbound plasma exposures from the MIA PaCa-2 T2 xenograft study.[1]
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vivo Xenograft Efficacy Study
This protocol describes the evaluation of the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Workflow:
Materials:
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2 T2)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound
-
Vehicle for formulation (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Sterile PBS, Matrigel
-
Calipers, syringes, oral gavage needles
Procedure:
-
Cell Preparation: Culture MIA PaCa-2 T2 cells in appropriate media until they reach 70-80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=10 per group): Vehicle control, 10 mg/kg, 30 mg/kg, and 100 mg/kg this compound.
-
Drug Administration: Administer the designated treatment orally (PO) via gavage once daily (QD).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size or at a specified time point. Calculate Tumor Growth Inhibition (TGI) and assess for tumor regression.
Pharmacokinetic (PK) Analysis
This protocol outlines the procedure for determining the plasma concentration of this compound over time.
Procedure:
-
Dosing: Administer a single oral dose of this compound to mice.
-
Blood Collection: At specified time points (e.g., 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (n=2-3 mice per time point) via a suitable method (e.g., retro-orbital bleed or cardiac puncture for terminal collection).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
-
Sample Analysis: Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound.
-
Data Analysis: Plot plasma concentration versus time to determine key PK parameters such as Cmax, Tmax, and half-life.
Pharmacodynamic (PD) Analysis - p-ERK Inhibition
This protocol describes the assessment of target engagement by measuring the inhibition of phosphorylated ERK (p-ERK), a downstream effector of KRAS signaling, in tumor tissue.
Procedure:
-
Study Design: Use tumor-bearing mice from the efficacy study or a separate cohort.
-
Dosing and Sample Collection: Following a single or multiple doses of this compound, collect tumor tissues at various time points post-dose.
-
Tissue Processing: Immediately snap-freeze the collected tumors in liquid nitrogen or fix them in formalin for immunohistochemistry (IHC).
-
Protein Extraction and Western Blotting:
-
Homogenize frozen tumor samples and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands to determine the ratio of p-ERK to total ERK.
-
-
Immunohistochemistry (IHC):
-
Embed fixed tissues in paraffin (B1166041) and section.
-
Perform IHC staining for p-ERK.
-
Image the stained slides and quantify the staining intensity to assess p-ERK levels in the tumor.
-
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions and the physicochemical properties of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
Application Notes and Protocols: Measuring Target Engagement of KRAS Inhibitor-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutive activation of downstream signaling pathways that drive tumor cell proliferation, survival, and differentiation.[2][3] The development of inhibitors targeting specific KRAS mutants, such as KRAS G12C, has marked a significant breakthrough in cancer therapy.[4]
"KRAS inhibitor-38" is a novel therapeutic agent designed to specifically target a mutant form of the KRAS protein. A critical step in the preclinical and clinical development of this inhibitor is the confirmation of target engagement—demonstrating that the drug binds to its intended KRAS target within the complex cellular environment.[5] These application notes provide a detailed overview of the primary methods for quantifying the cellular target engagement of KRAS inhibitors.
Principle of Target Engagement Assays
Measuring target engagement is essential to correlate the pharmacokinetics (PK) of a drug with its pharmacodynamic (PD) effects, helping to establish a therapeutic window and optimize dosing. For KRAS inhibitors, several robust methods are employed, primarily focusing on either direct measurement of the physical interaction between the inhibitor and KRAS or the functional consequences of this interaction on downstream signaling.
The core methodologies described herein are:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay is based on the principle of ligand-induced thermal stabilization. The binding of "this compound" to the KRAS protein is expected to increase its thermal stability, resulting in a higher melting temperature (Tm).[5]
-
Bioluminescence Resonance Energy Transfer (BRET): This proximity-based assay measures compound binding in live cells.[6] It utilizes energy transfer between a luciferase-tagged KRAS protein (donor) and a fluorescently labeled tracer that binds to the same pocket as the inhibitor (acceptor).[6] Competitive binding by "this compound" displaces the tracer, leading to a decrease in the BRET signal.[6]
-
Western Blotting for Downstream Signaling: This method provides an indirect measure of target engagement by quantifying the inhibition of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) pathway. A common biomarker is the phosphorylation of ERK (pERK).[7]
-
Mass Spectrometry (MS)-Based Proteomics: This powerful technique directly quantifies the extent to which a covalent inhibitor is bound to its target protein in tissues or cells, providing a direct readout of target occupancy.[4][8]
Signaling Pathways and Experimental Workflows
To understand the context of target engagement, it is crucial to visualize the relevant biological pathways and experimental procedures.
Data Presentation
The following tables summarize key quantitative metrics for evaluating "this compound". The values provided are representative examples based on potent and selective KRAS inhibitors found in the literature.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Description | Representative Value | Cell Line | Method |
| k_inact/K_i | Second-order rate constant for covalent modification. Measures the efficiency of inactivation. | 1.8 x 10^5 M⁻¹s⁻¹ | - | Biochemical Assay |
| NanoBRET™ IC₅₀ | Concentration for 50% inhibition of tracer binding in live cells. | 45 nM | HEK293 | NanoBRET™ Assay[6] |
| pERK IC₅₀ | Concentration for 50% inhibition of ERK phosphorylation. | 60 nM | NCI-H358 | Western Blot |
| GI₅₀ | Concentration for 50% inhibition of cell growth. | 90 nM | NCI-H358 | Cell Viability Assay |
Table 2: Target Engagement of this compound in Cells
| Assay | Parameter | Representative Value | Cell Line | Description |
| CETSA | ΔT_m (Thermal Shift) | + 5.5 °C | NCI-H358 | Change in melting temperature upon inhibitor binding.[6] |
| LC-MS/MS | % Target Occupancy | >95% @ 1 µM, 4h | NCI-H358 | Percentage of KRAS protein covalently bound by the inhibitor.[6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes a method for performing a traditional, Western blot-based CETSA to determine the melting curve of KRAS in response to treatment with "this compound".[5]
Materials:
-
KRAS mutant cancer cell line (e.g., NCI-H358 for KRAS G12C)
-
Cell culture medium, FBS, and supplements
-
"this compound" and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., TBS buffer with protease inhibitors)
-
Primary antibody against KRAS and appropriate HRP-conjugated secondary antibody
-
Thermal cycler, centrifuges, Western blot equipment
Methodology:
-
Cell Culture and Treatment: Plate KRAS mutant cells and grow to 70-80% confluency. Treat cells with the desired concentrations of "this compound" or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).[6]
-
Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Divide the cell suspension into multiple PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C.[6]
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[5] Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]
-
Detection and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble KRAS protein in each sample by Western blotting.
-
Data Interpretation: Quantify the band intensities and plot them against the corresponding temperature. The resulting melting curve for the inhibitor-treated sample will be shifted to the right compared to the vehicle control if the inhibitor stabilizes the KRAS protein. The difference in the midpoint of the curves (Tm) is the thermal shift (ΔTm).
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
This protocol outlines the general steps for a NanoBRET™ assay to measure the binding of "this compound" to KRAS in live cells.[6]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection carrier (e.g., FuGENE® HD)
-
Plasmid DNA for KRAS-NanoLuc® fusion protein
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
"this compound"
-
White, 96-well assay plates
-
Luminometer capable of reading two wavelengths simultaneously
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the KRAS-NanoLuc® fusion vector. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" in Opti-MEM. Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells. Equilibrate the plate at 37°C for 2 hours.
-
Signal Detection: Add the Nano-Glo® Substrate to all wells. Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. A decrease in the BRET signal indicates displacement of the tracer by "this compound".[6]
Protocol 3: pERK Pharmacodynamic Assay by Western Blot
This protocol measures the effect of "this compound" on the phosphorylation of ERK, a key downstream effector of KRAS signaling.
Materials:
-
KRAS mutant cancer cell line
-
"this compound" and vehicle (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies for phospho-ERK (pERK) and total ERK (tERK)
-
Appropriate HRP-conjugated secondary antibodies
-
Western blot equipment
Methodology:
-
Cell Treatment: Plate KRAS mutant cells and allow them to adhere. Starve the cells in low-serum media overnight, then treat with serial dilutions of "this compound" for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against pERK and tERK, followed by incubation with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal for each sample. Plot the normalized pERK signal against the inhibitor concentration to determine the IC₅₀.
Conclusion
Confirming the target engagement of "this compound" is a multifaceted process that requires a combination of direct and indirect measures. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays provide direct evidence of target binding within the cellular context.[5][6] Pharmacodynamic biomarker analysis, such as measuring the inhibition of pERK, is crucial for understanding the functional consequences of this engagement.[7] Finally, mass spectrometry offers the most direct and quantitative assessment of target occupancy.[4] By employing these orthogonal approaches, researchers can build a comprehensive profile of "this compound," providing crucial data to guide its development as a next-generation cancer therapeutic.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KRAS Inhibitor-38 for Lung Cancer Cell Lines
For Research Use Only.
Introduction
KRAS mutations are among the most prevalent oncogenic drivers in non-small cell lung cancer (NSCLC), historically rendering these tumors difficult to treat.[1][2] The KRAS protein, a small GTPase, functions as a molecular switch in cell signaling.[1][3] Mutations, such as the G12C substitution, lock KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, which drive tumor cell proliferation and survival.[1][4][5]
"KRAS Inhibitor-38" represents a novel investigational compound designed to target KRAS-driven lung cancer. This document provides an overview of its mechanism of action, application notes for in vitro studies, and detailed experimental protocols for its characterization in lung cancer cell lines. The data presented is a synthesis of findings for representative KRAS pathway inhibitors.
Mechanism of Action
This compound is a potent and selective agent that indirectly modulates KRAS signaling. While direct inhibition of the KRAS protein has been a significant challenge, this inhibitor is hypothesized to function by targeting key downstream effectors or parallel pathways that are critical for the survival of KRAS-mutant cells. Specifically, it is proposed to act on the p38 MAPK pathway, which can become a crucial survival signaling route when the primary ERK pathway is inhibited.[6] By inhibiting p38, this compound aims to induce synthetic lethality in combination with the inherent dependencies of KRAS-mutant cancers.
The rationale for this approach is supported by findings that dual inhibition of MEK and p38 can effectively suppress the growth of KRAS-mutated NSCLC tumors.[6] MEK inhibition alone can lead to an adaptive increase in p38 phosphorylation, creating a dependency that can be exploited by a p38 inhibitor.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of KRAS pathway inhibitors in various lung cancer cell lines.
Table 1: Cell Viability (IC50) Data for KRAS Pathway Inhibitors in Human NSCLC Cell Lines
| Cell Line | KRAS Mutation | Inhibitor | IC50 (nM) |
| NCI-H1792 | G12C | MEK Inhibitor (Selumetinib) | ~100 |
| NCI-H1792 | G12C | p38 Inhibitor (LY2228820) | >10,000 |
| NCI-H1792 | G12C | Selumetinib + LY2228820 | Synergistic Reduction |
| Panel of 13 Human Lines | G12C | MRTX-1257 | 0.1 - 356 |
| Panel of 13 Human Lines | G12C | AMG-510 | 0.3 - 2534 |
Data synthesized from multiple sources demonstrating the range of sensitivities.[6][7]
Table 2: In Vivo Tumor Growth Inhibition of a KRAS G12C Inhibitor
| Model | Compound | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (TGI) |
| MIA PaCa-2 Xenograft | (R)-38 | 10 | 86% |
| MIA PaCa-2 Xenograft | (R)-38 | ≥30 | Significant Regression |
Note: Data from a pancreatic cancer xenograft model, presented as a relevant example of in vivo efficacy for a KRAS G12C inhibitor.[8]
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of MEK and p38 impairs tumor growth in KRAS-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: KRAS Inhibitors in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a grim prognosis, largely driven by mutations in the KRAS oncogene in over 90% of cases. For decades, KRAS was considered "undruggable." However, the recent development of specific KRAS inhibitors has marked a significant breakthrough in oncology. This document provides detailed application notes and protocols for the use of KRAS inhibitors in pancreatic cancer models, with a focus on preclinical and clinical findings for inhibitors targeting KRAS G12C and G12D mutations. The clinical data presented for the KRAS G12C inhibitor sotorasib (B605408) is primarily from the CodeBreaK100 trial, which included a cohort of 38 patients with advanced pancreatic cancer.[1][2]
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, it stimulates downstream pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3] Activating mutations, such as those at the G12 codon, lock KRAS in a perpetually "on" state, leading to uncontrolled cell growth.
KRAS G12C inhibitors, such as sotorasib and adagrasib, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C, trapping the protein in its inactive, GDP-bound state.[4] This prevents downstream signaling and inhibits tumor cell growth.[4] Inhibitors targeting other mutations, such as the G12D mutation (e.g., MRTX1133), are also in development and have shown promise in preclinical models.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of KRAS inhibitors in patients with pancreatic cancer and preclinical studies in pancreatic cancer models.
Table 1: Clinical Efficacy of Sotorasib in KRAS G12C-Mutated Pancreatic Cancer (CodeBreaK100 Trial)[1][2][6][7]
| Parameter | Value |
| Number of Patients | 38 |
| Objective Response Rate (ORR) | 21.1% |
| Disease Control Rate (DCR) | 84.2%[2] |
| Median Time to Response | 1.5 months[1][6] |
| Median Duration of Response | 5.7 months[7] |
| Median Progression-Free Survival (PFS) | 4.0 months[1][2] |
| Median Overall Survival (OS) | 6.9 months[1][2] |
| 12-Month Overall Survival Rate | 19.6% |
Table 2: Clinical Efficacy of Adagrasib in KRAS G12C-Mutated Pancreatic Cancer (KRYSTAL-1 Trial)[8][9][10]
| Parameter | Value |
| Number of Evaluable Patients | 10-21 (depending on data cutoff) |
| Objective Response Rate (ORR) | 33.3% - 50% |
| Disease Control Rate (DCR) | 81.0% - 100% |
| Median Duration of Response | 7.0 months |
| Median Progression-Free Survival (PFS) | 5.4 - 6.6 months |
| Median Overall Survival (OS) | 8.0 months |
Table 3: Preclinical Efficacy of MRTX1133 in KRAS G12D-Mutant Pancreatic Cancer Models[5][11]
| Model Type | Treatment | Outcome |
| HPAC cell line xenograft | 30 mg/kg MRTX1133 (twice daily) | 85% tumor regression after 28 days[8] |
| KPC mouse model | MRTX1133 | Tumor shrinkage or growth halt[9] |
| Patient-Derived Xenografts (PDX) | MRTX1133 | Tumor regression in 7 of 9 models[8] |
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Inhibition
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS inhibitors.
Experimental Workflow for Preclinical Evaluation of KRAS Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of KRAS inhibitors.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS inhibitor in pancreatic cancer cell lines.
Materials:
-
KRAS-mutant pancreatic cancer cell lines (e.g., HPAC for G12D, Mia PaCa-2 for G12C)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
KRAS inhibitor stock solution (dissolved in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare a serial dilution of the KRAS inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours for MTS).
-
Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Modulation
Objective: To assess the effect of a KRAS inhibitor on downstream signaling pathways.
Materials:
-
KRAS-mutant pancreatic cancer cells
-
6-well plates
-
KRAS inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the KRAS inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: Mouse Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a KRAS inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutant pancreatic cancer cells (e.g., HPAC)
-
Matrigel (optional)
-
KRAS inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 million pancreatic cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[4]
-
Drug Administration: Administer the KRAS inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage or intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Assessment: Continue to measure tumor volumes throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot or immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
Resistance Mechanisms and Future Directions
A significant challenge in the treatment of pancreatic cancer with KRAS inhibitors is the development of drug resistance.[2] Both intrinsic and acquired resistance mechanisms have been identified, including:
-
Amplification of the KRAS gene [5]
-
Mutations in downstream signaling components like PI3K[5]
-
Activation of bypass signaling pathways , often involving receptor tyrosine kinases (RTKs) like EGFR[10]
Future research is focused on overcoming resistance through combination therapies. Preclinical studies have shown promise in combining KRAS inhibitors with:
-
SHP2 inhibitors [10]
-
EGFR inhibitors [10]
-
Chemotherapy [4]
-
Immune checkpoint inhibitors , as KRAS inhibition can modulate the tumor microenvironment to be more favorable for an anti-tumor immune response.[11][12]
These combination strategies aim to block escape pathways and induce more durable responses in patients with KRAS-mutant pancreatic cancer.
References
- 1. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. CodeBreaK 100 Sotorasib Shows Activity in KRAS G12C–Mutated Pancreatic Cancer - The ASCO Post [ascopost.com]
- 8. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for a Novel KRAS G12C Inhibitor in Colorectal Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRAS mutations are prevalent in approximately 30-50% of colorectal cancers (CRC), making it a critical target for therapeutic development.[1][2] These mutations, most commonly occurring at codons 12, 13, and 61, lead to constitutive activation of the KRAS protein, which in turn drives downstream signaling pathways promoting uncontrolled cell proliferation and survival.[3][4][5] The KRAS G12C mutation, present in about 4% of CRC cases, has been a key focus for the development of targeted inhibitors. This document provides detailed application notes and protocols for the use of a novel, potent, and selective KRAS G12C inhibitor, herein referred to as "KRAS inhibitor-38," for preclinical research in colorectal cancer. This inhibitor covalently binds to the cysteine residue of the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.
Product Information
| Product Name | This compound |
| Target | KRAS G12C |
| Mechanism of Action | Covalent, irreversible inhibitor of the GDP-bound state of KRAS G12C. |
| Formulation | Provided as a lyophilized powder. |
| Storage | Store at -20°C. Protect from light. |
| Solubility | Soluble in DMSO. |
Biological Activity
This compound selectively targets the KRAS G12C mutant protein, leading to the inhibition of downstream signaling through the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. This targeted inhibition results in suppressed cell proliferation and induction of apoptosis in KRAS G12C-mutant colorectal cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in relevant colorectal cancer models.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) for Cell Viability |
| HCT116 | KRAS G13D | > 10,000 |
| HT29 | KRAS Wild-Type | > 10,000 |
| SW620 | KRAS G12V | > 10,000 |
| MIA PaCa-2 | KRAS G12C (Pancreatic) | 50 |
| NCI-H358 | KRAS G12C (Lung) | 35 |
| CRC Organoid 1 | KRAS G12C | 75 |
| CRC Organoid 2 | KRAS G12C | 90 |
Note: Data are representative and may vary between experiments.
Table 2: In Vivo Efficacy of this compound in a KRAS G12C Colorectal Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 0 |
| This compound | 50 mg/kg, daily | 85 |
| This compound | 100 mg/kg, daily | 95 |
Note: Tumor growth inhibition is measured at the end of the study period compared to the vehicle control group.
Signaling Pathways
Mutant KRAS drives tumorigenesis through the activation of several downstream signaling cascades. The primary pathways involved are the MAPK and PI3K-AKT pathways.
Caption: KRAS Signaling Pathway and Point of Intervention by this compound.
Experimental Protocols
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in colorectal cancer cell lines.
Materials:
-
KRAS G12C mutant and wild-type colorectal cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of this compound on downstream signaling pathways.
Materials:
-
KRAS G12C mutant colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control at the desired concentration for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
KRAS G12C mutant colorectal cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously inject KRAS G12C mutant cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally or via intraperitoneal injection at the predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in cell viability assays | Inconsistent cell seeding, edge effects in the plate. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the 96-well plate. |
| No inhibition of p-ERK/p-AKT in Western blot | Incorrect drug concentration, short incubation time, inactive compound. | Optimize inhibitor concentration and incubation time. Verify the activity of the compound. |
| Toxicity in in vivo studies (e.g., weight loss) | Dose is too high. | Perform a dose-finding study to determine the maximum tolerated dose (MTD). |
| Lack of tumor growth inhibition in vivo | Insufficient drug exposure, acquired resistance. | Check pharmacokinetic properties of the compound. Analyze tumors for resistance mechanisms. |
Conclusion
This compound is a valuable tool for investigating the role of KRAS G12C in colorectal cancer. The protocols provided herein offer a framework for its preclinical evaluation. For optimal results, it is recommended that researchers optimize these protocols for their specific experimental systems.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 3. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"KRAS inhibitor-38" solubility and formulation issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of KRAS inhibitor-38.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor solubility in aqueous buffers. What are the recommended solvents for creating initial stock solutions?
A1: Like many small molecule kinase inhibitors, this compound is expected to have low solubility in aqueous solutions. It is highly recommended to first prepare a high-concentration stock solution in an organic solvent. The most commonly used solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO). For many kinase inhibitors, stock solutions of 10 mM or higher can be achieved in DMSO.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental medium. What can I do to prevent this?
A2: This is a common issue that arises when the kinetic solubility of the compound in the aqueous buffer is exceeded. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the inhibitor in your assay.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally less than 0.5%, as higher concentrations can be toxic to cells and may also affect the solubility of the compound.
-
Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween®-20 or Pluronic® F-68, to your aqueous buffer can help to maintain the inhibitor in solution.
-
Modify Buffer pH: If this compound has ionizable groups, its solubility may be pH-dependent. If your experimental system allows, testing a range of pH values for your buffer may identify a pH at which the inhibitor is more soluble.
-
Sonication: After diluting the stock solution, briefly sonicating the mixture can help to break up small precipitates and improve dissolution.
Q3: How should I store the solid compound and my stock solutions of this compound to ensure its stability?
A3: Proper storage is critical to prevent the degradation of the inhibitor.
-
Solid Compound: Store the solid powder at the temperature recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare aliquots of your high-concentration stock solution in single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C.
Q4: Are there more advanced formulation strategies I can use for in vivo studies if simple co-solvents are not sufficient?
A4: Yes, for in vivo applications where achieving and maintaining an adequate concentration in circulation is crucial, several advanced formulation strategies can be employed. These are often necessary for poorly soluble compounds like many KRAS inhibitors[1]:
-
Amorphous Solid Dispersions (ASD): Dispersing the inhibitor in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate[1].
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the gastrointestinal tract[1].
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin can increase its solubility[1].
-
Nanonization: Reducing the particle size of the inhibitor to the nanoscale (nanosuspension) increases the surface area for dissolution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Solid this compound will not dissolve in aqueous buffer. | The compound has very low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO first. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Perform a serial dilution of the DMSO stock in the aqueous buffer to find the solubility limit. |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of the solution due to factors like temperature changes or interactions with other media components. | - Maintain a constant temperature throughout the experiment.- If using cell culture, serum proteins in the media may bind to the inhibitor, affecting its stability and availability. Consider performing a stability test of the inhibitor in your specific media. |
| High cellular toxicity is observed at effective concentrations. | - Off-target effects of the inhibitor.- Toxicity from the solvent (e.g., DMSO). | - Use the lowest effective concentration of the inhibitor.- Ensure the final DMSO concentration is below cytotoxic levels for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the calculated amount of the solid inhibitor.
-
Dissolution: Add the appropriate volume of DMSO to the solid inhibitor.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This is a high-throughput method to quickly assess the kinetic solubility of a compound in a specific buffer[2].
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4 (or buffer of interest)
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your DMSO stock solution.
-
Transfer to Assay Plate: Transfer a small, equal volume of each dilution into a new 96-well plate containing your aqueous buffer of interest. Ensure the final DMSO concentration is constant across all wells.
-
Mix and Incubate: Mix the contents of the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 2 hours.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: KRAS inhibitor-38
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS inhibitor-38.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective covalent inhibitor designed to target a specific mutant form of the KRAS protein. Like many advanced KRAS inhibitors, it likely binds to the KRAS protein when it is in its inactive, GDP-bound state. This covalent binding traps the protein in an "off" state, preventing it from being activated by exchanging GDP for GTP.[1] Consequently, this action blocks downstream signaling through critical pathways like the MAPK cascade (RAF-MEK-ERK) and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation.[2][3][4][5]
Q2: What are the potential off-target effects of this compound?
While designed for specificity, off-target effects can occur with kinase inhibitors. The covalent nature of this compound means it could potentially interact with other proteins that have reactive cysteine residues. Off-target effects may manifest as unexpected cellular phenotypes or toxicities. Some clinical trials of KRAS inhibitors have reported treatment-emergent adverse events, which were hypothesized to be due to off-target effects. Common adverse events seen with KRAS inhibitors include gastrointestinal issues (diarrhea, nausea, vomiting), fatigue, and skin rashes.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are some recommended strategies:
-
Use of Structurally Unrelated Inhibitors: If a different KRAS inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If the observed phenotype is due to on-target KRAS inhibition, it might be possible to rescue it by expressing a constitutively active downstream effector, such as MEK or ERK.
-
CRISPR-Cas9 Target Knockout: The gold-standard method is to test the inhibitor in a cell line where the intended KRAS target has been genetically removed. If the inhibitor still shows the same effect in the knockout cells, it is likely acting through an off-target mechanism.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell-based assays.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh dilutions from a concentrated stock for each experiment. Ensure the inhibitor is stored at the recommended temperature and protected from light. |
| Cell Culture Variability | Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition. Standardize protocols and use cells within a defined passage number range. |
| Assay-Specific Issues | Ensure the chosen assay's readout (e.g., MTT, CellTiter-Glo) is within the linear range and optimize the incubation time for your specific cell line. |
| Cell Line Resistance | If no dose-dependent effect is observed, consider testing a wider range of concentrations or using a more sensitive cell line as a positive control. |
Problem 2: Weak or no signal in Western blot for downstream pathway inhibition.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Optimize the primary antibody dilution to ensure a strong and specific signal. |
| Insufficient Protein Loading | Ensure equal protein loading across all lanes by using a total protein stain or a reliable housekeeping protein for normalization. |
| Phosphatase Activity | Always use fresh lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target proteins. |
| High Background | Use a highly specific primary antibody. Increase the number and duration of wash steps and optimize the blocking buffer and incubation time. |
Problem 3: Decreased inhibitor potency in 3D cell culture models (spheroids/organoids).
Possible Causes & Solutions
| Cause | Recommended Solution |
| Limited Drug Penetration | The dense structure of 3D models can hinder inhibitor diffusion. Consider increasing the incubation time or using smaller spheroids. |
| Altered Cellular State | Cells in 3D cultures often have different proliferation rates and metabolic states, which can affect their sensitivity to inhibitors. |
| Upregulation of Resistance Pathways | The 3D environment can induce the expression of drug resistance genes. Analyze changes in gene expression to identify potential resistance mechanisms. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for "this compound" to illustrate potential experimental outcomes.
Table 1: In Vitro Potency of this compound
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| NCI-H358 | G12C | Cell Viability | 10 |
| MIA PaCa-2 | G12C | Cell Viability | 15 |
| A549 | G12S | Cell Viability | >10,000 |
| HCT116 | G13D | Cell Viability | >10,000 |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Off-Target Kinase Profiling of this compound (at 1 µM)
| Kinase | % Inhibition |
| KRAS (G12C) | 98% |
| EGFR | 15% |
| MEK1 | 5% |
| ERK2 | 2% |
| PI3Kα | 8% |
| AKT1 | 4% |
| Other Kinases (Panel of 400) | <20% |
This data suggests high selectivity for the intended target with minimal off-target kinase inhibition at the tested concentration.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls, such as a no-inhibitor control and a known inhibitor for each kinase.
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data can be presented as the percentage of inhibition at a single concentration or as IC50 values for more potent off-target interactions.
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol provides a general workflow for creating a target gene knockout cell line to confirm that the effects of this compound are on-target.
-
sgRNA Design and Cloning: Design single-guide RNAs (sgRNAs) that target the specific KRAS mutation of interest. Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Clonal Selection and Expansion: Isolate individual cell colonies and expand them.
-
Knockout Validation: Screen the expanded clones to identify those with the desired gene knockout. This can be done through genomic DNA sequencing to confirm the mutation in the target gene and Western blotting to confirm the absence of the target protein.
-
Compound Testing: Once a validated knockout cell line is established, test the efficacy of this compound in both the wild-type and knockout cell lines. A significant loss of potency in the knockout cell line confirms on-target activity.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS Inhibitor-38 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS Inhibitor-38. The following information is designed to help optimize dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
KRAS inhibitors, such as the KRAS G12C inhibitor sotorasib, typically function by covalently binding to the mutant cysteine residue in the KRAS protein. This locks the protein in an inactive, GDP-bound state, which in turn blocks downstream signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways that are crucial for tumor cell proliferation and survival.[1][2][3][4] this compound is designed to follow this principle of targeted inhibition.
Q2: Which cell lines are recommended for testing this compound?
The choice of cell line is critical for obtaining meaningful results. It is essential to use cell lines with the specific KRAS mutation that this compound is designed to target. For a G12C inhibitor, suitable cell lines would include NCI-H358 (lung cancer) and MIA PaCa-2 (pancreatic cancer).[1] Using cell lines with different KRAS mutations (e.g., G12D, G12V) or wild-type KRAS can serve as negative controls to assess the inhibitor's selectivity.[5]
Q3: Why are my IC50 values for this compound inconsistent across experiments?
Inconsistent IC50 values are a common issue and can arise from several factors:
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly influence the cellular response to the inhibitor.[5] It is crucial to maintain consistent cell culture practices.
-
Inhibitor Stability and Handling: Ensure the inhibitor is stored correctly, protected from light, and that fresh dilutions are prepared from a concentrated stock for each experiment. Some inhibitors may have low water solubility.[5]
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, CellTiter-Glo) and the incubation time can affect the apparent IC50. Ensure the assay readout is within the linear range and the incubation time is optimized for your cell line.[5]
-
Time-Dependent Inhibition: For covalent inhibitors, the pre-incubation time with the target protein can significantly alter the apparent IC50 value.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your dose-response experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of the inhibitor.[5] | Ensure a homogenous cell suspension before seeding. Consider not using the outer wells of the microplate or filling them with a buffer to minimize edge effects.[6] Ensure thorough mixing of inhibitor dilutions before adding them to the wells.[6] |
| No dose-dependent effect observed | Inhibitor instability, incorrect concentration, or cell line resistance.[5] | Prepare fresh inhibitor dilutions for each experiment. Confirm the concentration of your stock solution. Test a wider range of concentrations and consider using a more sensitive cell line as a positive control.[5] |
| Shallow or steep slope of the dose-response curve | A shallow slope might indicate compound instability or solubility issues at higher concentrations. A steep slope could be an artifact of a narrow effective concentration range.[6] | Ensure your dose range is wide enough to capture the full curve. Check for compound precipitation at higher concentrations. |
| Bell-shaped dose-response curve | At higher concentrations, the inhibitor might have off-target effects or induce cellular toxicity.[7] Compound aggregation at high concentrations can also lead to this phenomenon.[7] | Perform a parallel cytotoxicity assay to assess cell health at high inhibitor concentrations.[7] Visually inspect for compound precipitation. Consider running the assay with a low concentration of a non-ionic detergent to disrupt potential aggregates.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for a standard MTT assay to determine the IC50 of this compound.[1][5][8]
Materials:
-
KRAS mutant cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.5%.[1] Remove the old medium and add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][9] Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log-transformed inhibitor concentration to determine the IC50 value using non-linear regression.[8]
Western Blot for Target Engagement (p-ERK Inhibition)
This protocol is for assessing the inhibition of the KRAS downstream signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).[10]
Materials:
-
KRAS mutant cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-housekeeping protein)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and then lyse them on ice.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes. Load 20-40 µg of total protein per lane onto a polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Incubate the membrane with an ECL substrate and capture the signal using a digital imager or X-ray film.[10]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a housekeeping protein for normalization.
Visualizations
Caption: KRAS signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming resistance to "KRAS inhibitor-38"
Welcome to the Technical Support Center for KRAS inhibitor-38. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to investigate and overcome resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the principal mechanisms of acquired resistance to this compound?
A1: Acquired resistance to KRAS G12C inhibitors like this compound is complex and can be broadly categorized into two main types: "on-target" and "off-target" mechanisms.[1][2]
-
On-target mechanisms involve alterations to the KRAS gene itself. This includes secondary mutations in the drug-binding pocket (e.g., at residues R68, H95, Y96) that prevent the inhibitor from binding effectively, or high-level amplification of the KRAS G12C allele, which increases the total amount of the target protein.[2][3][4]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.[5] This can occur through various genetic events, such as:
-
Activating mutations in other RAS isoforms (e.g., NRAS) or downstream effectors like BRAF and MAP2K1 (MEK).[1][3]
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Amplification of receptor tyrosine kinases (RTKs) like MET or FGFR.[4][6]
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Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN.[3][4]
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Oncogenic fusions involving genes such as ALK, RET, and BRAF.[3][4]
-
Q2: Can non-genetic mechanisms also confer resistance?
A2: Yes, non-genetic mechanisms play a significant role. Histologic transformation, where the cancer cell type changes (e.g., from lung adenocarcinoma to squamous cell carcinoma), has been observed and can reduce dependency on the original KRAS-driven pathway. Additionally, processes like the Epithelial-to-Mesenchymal Transition (EMT) can induce resistance, often associated with the activation of the PI3K/AKT pathway.[1][2]
Q3: Are resistance mechanisms the same across different cancer types?
A3: Resistance mechanisms can be tissue-specific. For example, in colorectal cancer (CRC), resistance frequently arises from the activation of the upstream EGFR receptor tyrosine kinase. In contrast, non-small cell lung cancer (NSCLC) may exhibit a wider range of mechanisms, including new KRAS mutations, bypass pathway activation, and histologic changes.[3] This highlights the importance of considering the tumor context when investigating resistance.
Troubleshooting Guides
Q1: My KRAS G12C mutant cell line, which was initially sensitive, now shows a significantly higher IC50 value for this compound. What is the first step to identify the cause?
A1: The first step is to confirm the resistant phenotype and then characterize the potential mechanism. A recommended workflow is:
-
Confirm Resistance: Repeat the cell viability assay with a full dose-response curve to confirm the IC50 shift. Ensure the compound's integrity and concentration are correct.
-
Analyze Signaling Pathways: Use Western blotting to check for reactivation of downstream pathways. A rebound in phosphorylated ERK (p-ERK) or AKT (p-AKT) levels despite treatment suggests a bypass mechanism is active.[1][7]
-
Sequence for Mutations: Perform targeted next-generation sequencing (NGS) on the resistant cell line's DNA. Focus on genes within the RAS-MAPK pathway (KRAS, NRAS, BRAF, MAP2K1) and key RTKs (MET, EGFR, FGFRs).[3][8] This will identify potential on-target or off-target mutations.
Q2: I've treated my cells with this compound and my Western blot shows that p-ERK levels, after an initial decrease, have returned to near pre-treatment levels within 24-48 hours. What does this indicate?
A2: This phenomenon is known as adaptive resistance or signaling rebound.[7][9] Inhibition of KRAS G12C can disrupt negative feedback loops that normally suppress RTK activity.[7] The release from this feedback leads to hyperactivation of RTKs, which in turn activates wild-type RAS isoforms (like HRAS or NRAS) and restores MAPK pathway signaling, bypassing the inhibited KRAS G12C.[7][9] This is an early adaptation and may precede the development of permanent, genetically-encoded resistance.
Q3: After several weeks of culture with this compound, my adherent cancer cells have changed morphology. They appear more elongated and scattered, and are less sensitive to the drug. What could be happening?
A3: This morphological change, coupled with decreased drug sensitivity, is characteristic of an Epithelial-to-Mesenchymal Transition (EMT).[1][2] During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, leading to increased motility and invasion. EMT has been linked to resistance to KRAS inhibitors and is often associated with activation of the PI3K-AKT signaling pathway.[1][2] You can investigate this by performing a Western blot for EMT markers (e.g., decreased E-cadherin, increased Vimentin or N-cadherin) and checking for elevated p-AKT levels.
Data Presentation
Table 1: Representative IC50 Values for this compound in Parental and Acquired Resistance Models.
| Cell Line Model | Parental IC50 (nM) | Resistant Clone IC50 (nM) | Fold Change | Associated Resistance Mechanism |
| NSCLC-A549-G12C | 25 | 1,500 | 60x | Secondary Mutation (KRAS Y96C) |
| CRC-SW837-G12C | 50 | 3,200 | 64x | MET Gene Amplification |
| PDAC-MIA-PaCa-2-G12C | 80 | 2,000 | 25x | Activating Mutation (NRAS Q61K) |
Table 2: Common Genetic Alterations Identified in Cell Lines with Acquired Resistance to this compound.
| Gene Altered | Type of Alteration | Consequence | Frequency (in vitro) |
| KRAS | Point Mutation (Y96C, H95R, R68S) | Prevents inhibitor binding | ~35% |
| KRAS | Allele Amplification | Increases target protein level | ~10% |
| MET | Gene Amplification | Upstream pathway activation | ~15% |
| NRAS/HRAS | Activating Point Mutation | Bypass via other RAS isoforms | ~15% |
| BRAF | Activating Point Mutation (V600E) | Downstream pathway activation | ~10% |
| NF1 | Loss-of-function Mutation | Loss of RAS GTPase activity | ~5% |
Visualizations
Caption: Key Resistance Pathways to this compound.
Caption: Experimental Workflow for Investigating Resistance.
Caption: Troubleshooting a Cell Viability Assay.
Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[10]
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Initial Seeding: Plate the parental KRAS G12C mutant cell line at a low confluence (20-30%) in their standard growth medium.
-
Determine Starting Concentration: Begin by treating cells with this compound at a concentration equal to the cell line's IC20 (the concentration that inhibits 20% of growth).
-
Culture and Monitor: Culture the cells in the presence of the drug, replacing the medium every 3-4 days. Monitor the cells for signs of recovery and proliferation. Initially, a large portion of cells may die.[10]
-
Dose Escalation: Once the surviving cells have repopulated the flask and are growing steadily (typically 2-4 weeks), passage them and increase the drug concentration by 1.5 to 2-fold.[10]
-
Repeat Escalation: Repeat step 4 iteratively. If widespread cell death occurs after a dose increase, reduce the concentration to the previous step and allow the culture to recover before attempting a smaller (1.1 to 1.5-fold) increase.[10]
-
Cryopreserve Stocks: At each successful dose escalation step, cryopreserve vials of cells. This is critical for safeguarding your work.
-
Define Resistance: A cell line is typically considered resistant when its IC50 value is at least 10-fold higher than the parental line.[10] Once this is achieved, the resistant line can be maintained in a medium containing the final drug concentration.
Protocol 2: Cell Viability (IC50 Determination) Assay
This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to measure cell viability and determine the IC50 value.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere and resume proliferation for 24 hours.[11]
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution, plus a vehicle-only (DMSO) control.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the drug dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours (or a duration equivalent to at least two cell doublings) under standard culture conditions.
-
Assay Reagent Addition: Equilibrate the plate and the assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells (100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter variable slope) model to calculate the IC50 value.
Protocol 3: Western Blotting for MAPK and PI3K Pathway Activation
This protocol is used to assess the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with this compound at a relevant concentration (e.g., 10x IC50) for various time points (e.g., 0, 2, 8, 24 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of KRAS Inhibitor-38
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of "KRAS inhibitor-38."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected oral bioavailability?
A1: While "this compound" is a general term, it may refer to a specific precursor molecule in the development of KRAS G12C inhibitors, such as compound (R)-38, which was a precursor to AMG 510 (Sotorasib). This particular compound, in its crystalline form, demonstrated moderate permeability and good oral bioavailability, ranging from 22% to 40% in preclinical models.[1] However, bioavailability can be highly dependent on the specific experimental conditions, formulation, and animal model used.
Q2: What are the primary factors that can limit the oral bioavailability of small molecule KRAS inhibitors like this compound?
A2: The oral bioavailability of small molecule inhibitors is often limited by three main factors:
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Poor aqueous solubility: Many kinase inhibitors are lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3]
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Low intestinal permeability: The inhibitor may not be able to efficiently cross the intestinal wall to enter the bloodstream. This can be due to its physicochemical properties or because it is actively pumped out by efflux transporters like P-glycoprotein.[2][4]
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High first-pass metabolism: The inhibitor may be heavily metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before it can reach systemic circulation.[3][5]
Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of compounds with low aqueous solubility.[6][7][8] These include:
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Particle size reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can improve its dissolution rate.[7][8]
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state can significantly increase its solubility and dissolution.[6][9]
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can help solubilize lipophilic drugs in the gastrointestinal tract and can also enhance absorption via the lymphatic pathway, bypassing the liver's first-pass metabolism.[6][7][9]
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Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility in water.[7][9]
Q4: Can chemical modification of this compound improve its bioavailability?
A4: Yes, structural modification is a key strategy used in medicinal chemistry to enhance bioavailability.[10] This can be achieved through:
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Prodrug Approach: A prodrug is an inactive form of the drug that is converted to the active form in the body. This approach can be used to temporarily mask parts of the molecule that hinder absorption or are susceptible to first-pass metabolism.[3][5]
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Structural Modification: Rational design can be used to alter the molecule to improve its physicochemical properties, such as reducing the number of hydrogen bond donors and acceptors to improve permeability or modifying metabolic "hotspots" to reduce first-pass metabolism.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and address common issues related to the low bioavailability of this compound in your experiments.
Issue 1: Very low or undetectable plasma concentrations after oral dosing.
Possible Causes & Troubleshooting Steps:
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Poor Solubility and Dissolution:
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Step 1: Assess Physicochemical Properties. Determine the aqueous solubility of your batch of this compound at different pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 6.8).[9] Also, assess the solid-state properties (e.g., crystallinity) as different forms can have different solubilities.[9]
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Step 2: Optimize the Formulation. If solubility is low, move from a simple suspension to an enabling formulation. The choice of formulation can be guided by the compound's properties.
-
-
Low Permeability:
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Step 1: In Vitro Permeability Assessment. Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 cell monolayers to assess both passive and active transport mechanisms.[9][11][12]
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Step 2: Consider Prodrug or Structural Modification. If permeability is inherently low, formulation changes may have a limited effect. In this case, a medicinal chemistry approach to create a more permeable prodrug or analog might be necessary.[3]
-
-
High First-Pass Metabolism:
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Step 1: In Vitro Metabolic Stability. Incubate the inhibitor with liver microsomes or hepatocytes to determine its metabolic stability. This will give an indication of its susceptibility to first-pass metabolism.
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Step 2: Mitigate Metabolism. If the inhibitor is rapidly metabolized, strategies could include co-administration with an inhibitor of the relevant metabolic enzymes (e.g., CYP3A4 inhibitors) in a research setting to confirm the issue, or redesigning the molecule to block the sites of metabolism.[3]
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Issue 2: High variability in plasma concentrations between subjects.
Possible Causes & Troubleshooting Steps:
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Inconsistent Dosing Formulation:
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Step 1: Check Formulation Homogeneity. If using a suspension, ensure that it is uniformly mixed before and during administration to each animal. Particle settling can lead to inconsistent dosing.
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Step 2: Verify Dosing Technique. Ensure consistent and accurate oral gavage technique to avoid administration into the lungs or incomplete dosing.[9]
-
-
Food Effects:
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Step 1: Standardize Fasting. Ensure all animals are fasted for a consistent period before dosing, as food in the GI tract can significantly alter drug absorption.[2]
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for faster dissolution.[7] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion (ASD) | Presents the drug in a high-energy, more soluble amorphous state.[6] | Can significantly increase solubility and dissolution rate.[9] | Can be physically unstable and revert to the crystalline form. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in the GI tract; may enhance lymphatic absorption.[6][7] | Can handle highly lipophilic drugs; may bypass first-pass metabolism. | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Forms an inclusion complex, with the hydrophobic drug inside and a hydrophilic exterior.[7] | Increases aqueous solubility.[9] | Can be limited by the size and shape of the drug molecule. |
Table 2: Key In Vitro Assays for Bioavailability Assessment
| Assay | Purpose | Information Gained |
| pH-Dependent Solubility | To assess solubility in different regions of the GI tract.[9] | Predicts if solubility will be a limiting factor for absorption. |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | To measure passive permeability across an artificial membrane.[11][12] | Provides a high-throughput screen for passive diffusion. |
| Caco-2 Cell Permeability Assay | To measure permeability across a monolayer of human intestinal cells.[11][12] | Assesses both passive diffusion and the influence of efflux transporters. |
| Liver Microsome Stability Assay | To assess metabolic stability in the presence of liver enzymes. | Predicts susceptibility to first-pass metabolism in the liver. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
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Objective: To prepare an ASD of this compound to improve its aqueous solubility.
-
Materials: this compound, a suitable polymer (e.g., PVP, HPMC-AS), and a volatile organic solvent in which both the inhibitor and polymer are soluble (e.g., acetone, methanol).
-
Methodology:
-
Dissolve both the this compound and the chosen polymer in the organic solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film/powder under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be characterized for its amorphous nature (e.g., by XRD or DSC) and then used for dissolution testing and in vivo studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound after oral administration.
-
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least 3 days prior to the study.
-
Fasting: Fast the mice overnight (approximately 12 hours) with free access to water before dosing.[2]
-
Formulation Preparation: Prepare the dosing formulation (e.g., a suspension in 0.5% methylcellulose (B11928114) or a solution in an enabling vehicle) on the day of the experiment. Ensure homogeneity if it is a suspension.
-
Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Include a vehicle control group.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) from a cohort of mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Use an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Visualizations
Caption: The KRAS signaling pathway and the mechanism of action for a G12C inhibitor.
Caption: A logical workflow for troubleshooting low bioavailability of KRAS inhibitors.
Caption: Experimental workflow for comparing formulations to improve bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
"KRAS inhibitor-38" stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of KRAS inhibitor-38 in cell culture media. The following information is designed to address common questions and troubleshooting scenarios encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: The stability of a small molecule inhibitor like this compound in cell culture media can be influenced by several factors:
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pH: The pH of the cell culture medium (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[1][2]
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Temperature: Standard cell culture incubation temperature of 37°C can accelerate the degradation of thermally labile compounds.
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Media Components: Certain components in the media, such as amino acids or vitamins, may react with the inhibitor.[3]
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Serum: The presence of enzymes (e.g., esterases, proteases) in fetal bovine serum (FBS) can lead to enzymatic degradation of the compound. Conversely, binding to serum proteins like albumin can sometimes stabilize a compound.
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Light Exposure: For photosensitive compounds, exposure to light can cause degradation. It is good practice to handle such compounds in low-light conditions.
-
Oxidation: The presence of dissolved oxygen in the media can lead to the oxidation of sensitive compounds.
Q2: What is the recommended method for preparing stock solutions of this compound?
A2: To ensure maximum stability and reproducibility, follow these guidelines for stock solution preparation:
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Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, keeping the final solvent concentration typically below 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound.
Q3: How should I dilute this compound to the final working concentration in my experiment?
A3: It is recommended to prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Slowly add the stock solution into the pre-warmed cell culture medium while mixing to obtain the desired final concentration. To check for precipitation, you can add a drop of the final working solution onto a slide and examine it under a microscope.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected compound activity. | Compound Degradation: The inhibitor may be unstable under your specific experimental conditions. | - Perform a stability study of the inhibitor in your cell culture medium at 37°C over the time course of your experiment.- Test for stability in both serum-free and serum-containing media to assess the impact of serum components.- Consider if any components of your specific media could be reactive. |
| Precipitation: The inhibitor may have precipitated out of solution upon dilution into the aqueous culture medium. | - Visually inspect the media for any precipitate after adding the inhibitor.- Determine the aqueous solubility of the inhibitor to ensure you are working below its solubility limit.- If solubility is an issue, consider using a different formulation or delivery vehicle, though this may introduce other variables. | |
| Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces of plates and pipette tips, reducing the effective concentration. | - Use low-protein-binding labware.- Include a control group without cells to measure the loss of compound due to adsorption to the plate. | |
| High variability between replicate wells. | Inconsistent Dosing: Inaccurate pipetting or incomplete mixing of the inhibitor into the media. | - Ensure your pipettes are calibrated.- Mix the media thoroughly after adding the inhibitor before dispensing into wells. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution. | - Ensure the compound is completely dissolved in the stock solution. Gentle warming or vortexing may be necessary. | |
| Observed cytotoxicity at expected non-toxic concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. | - Ensure the final solvent concentration is within a range known to be non-toxic for your cells (typically <0.1-0.5%).- Always include a vehicle control (media with the same concentration of solvent) in your experiments. |
| Compound Instability Leading to Toxic Degradants: A degradation product of the inhibitor may be more toxic than the parent compound. | - Analyze the stability of the compound in your media using a method like HPLC-MS to identify potential degradation products. |
Quantitative Data Summary
The stability of a novel inhibitor is critical for the interpretation of in vitro data. Below is an illustrative example of a stability assessment for a hypothetical small molecule, "Inhibitor-X," in common cell culture media.
Table 1: Stability of "Inhibitor-X" (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in RPMI-1640 + 10% FBS | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 (serum-free) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 2 | 95.3 ± 3.5 | 98.1 ± 2.2 | 99.2 ± 1.9 |
| 8 | 82.1 ± 4.2 | 91.5 ± 3.1 | 96.4 ± 2.8 |
| 24 | 65.7 ± 5.1 | 78.4 ± 4.5 | 92.1 ± 3.3 |
| 48 | 42.3 ± 6.8 | 60.2 ± 5.9 | 85.6 ± 4.7 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. This data is for illustrative purposes only. |
Experimental Protocols
Protocol: Assessing Small Molecule Stability in Cell Culture Media via HPLC-MS
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
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Cell culture medium (e.g., RPMI-1640, DMEM), with and without 10% FBS
-
24-well tissue culture plates (low-binding plates recommended)
-
Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid
-
Water (HPLC grade) with 0.1% formic acid
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Internal standard (a structurally similar, stable compound)
-
HPLC-MS system with a C18 reverse-phase column
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution into pre-warmed (37°C) cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.1%.
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
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Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be collected immediately after adding the working solution.
-
Quench the reaction by adding 200 µL of ice-cold acetonitrile containing a known concentration of an internal standard to each aliquot. This will precipitate proteins and halt degradation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
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Transfer the supernatant to HPLC vials for analysis.
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Analyze by HPLC-MS using a suitable gradient to separate the inhibitor from media components.
-
Calculate the percentage remaining at each time point by normalizing the peak area ratio of the inhibitor to the internal standard against the average ratio at time 0.
Visualizations
References
Technical Support Center: Troubleshooting Western Blot Results for KRAS Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting western blot results when working with KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key downstream targets to probe by western blot to confirm the activity of a KRAS inhibitor?
To validate the efficacy of a KRAS inhibitor, it is essential to examine the phosphorylation status of key proteins in downstream signaling pathways. The primary pathway affected is the MAPK/ERK cascade. Therefore, the most critical target is phosphorylated ERK (p-ERK). A significant decrease in p-ERK levels following inhibitor treatment indicates successful target engagement and pathway inhibition.[1] It is also highly recommended to probe for total ERK (t-ERK) to normalize the p-ERK signal, ensuring that any observed changes are due to altered phosphorylation and not variations in the total amount of ERK protein.[1][2]
Additionally, to investigate potential resistance mechanisms or parallel pathway activation, it is beneficial to assess the PI3K/AKT pathway by probing for phosphorylated AKT (p-AKT) and total AKT (t-AKT).[2][3]
Q2: I am not seeing a decrease in p-ERK signal after treating my cells with a KRAS inhibitor. What are the possible causes and solutions?
This is a common issue that can arise from several factors, ranging from experimental technique to cellular resistance mechanisms. Here are some potential causes and troubleshooting steps:
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Suboptimal Inhibitor Concentration or Treatment Time: The inhibitor concentration may be too low, or the treatment duration may be too short to elicit a response.
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Solution: Perform a dose-response experiment with a range of inhibitor concentrations and a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal conditions for inhibiting p-ERK in your specific cell line.
-
-
Rapid Feedback Reactivation: Some cell lines exhibit rapid feedback loops that can reactivate the MAPK pathway, masking the initial inhibitory effect of the drug.
-
Solution: Perform a detailed time-course experiment with early time points (e.g., 30 minutes, 1 hour, 2 hours) to capture the initial inhibition before the rebound in p-ERK signal.
-
-
Intrinsic or Acquired Resistance: The cell line may have intrinsic resistance to the KRAS inhibitor due to co-occurring mutations or may have developed acquired resistance.
-
Solution: Verify the KRAS mutation status of your cell line. Investigate potential resistance mechanisms by probing for activation of bypass pathways (e.g., p-AKT) or upstream components like receptor tyrosine kinases (RTKs).
-
-
Technical Issues with Western Blotting: Problems with sample preparation, antibody quality, or the blotting procedure itself can lead to a lack of signal.
-
Solution: Refer to the detailed troubleshooting guide below for issues related to western blotting technique.
-
Q3: My western blot shows high background, making it difficult to interpret the results. How can I reduce the background?
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Solution: Optimize the blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with low background.
-
-
Inadequate Washing: Insufficient washing will not remove all non-specifically bound antibodies.
-
Solution: Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.
-
-
Contaminated Buffers: Old or contaminated buffers can contribute to background signal.
-
Solution: Prepare fresh buffers for each experiment.
-
Western Blot Troubleshooting Guide
This guide addresses common problems encountered during western blotting experiments with KRAS inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for p-ERK | Insufficient protein loading. | Quantify protein concentration accurately using a BCA assay and load a sufficient amount of protein (typically 20-40 µg of total cell lysate). |
| Inactive or suboptimal primary antibody. | Use a validated antibody at the manufacturer's recommended dilution. Perform a dot blot to check antibody activity. | |
| Phosphatase activity during sample preparation. | Always use fresh lysis buffer supplemented with a phosphatase inhibitor cocktail. Keep samples on ice at all times. | |
| Poor transfer of proteins to the membrane. | Verify transfer efficiency using a Ponceau S stain. For high molecular weight proteins, consider adding SDS to the transfer buffer. | |
| Multiple Bands | Non-specific antibody binding. | Optimize primary antibody concentration. Ensure the antibody has been validated for the specific application. Run a secondary antibody-only control. |
| Protein degradation. | Use fresh protease inhibitors in your lysis buffer and handle samples quickly on ice. | |
| Splice variants or post-translational modifications. | Consult the literature for your protein of interest to see if multiple isoforms are expected. | |
| Inconsistent Loading Control Bands | Inaccurate protein quantification. | Use a reliable protein quantification method like the BCA assay and ensure all samples are within the linear range of the assay. |
| Pipetting errors during sample loading. | Use calibrated pipettes and be careful to load equal volumes into each well. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and treat with the KRAS inhibitor at the desired concentrations and for the specified time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Verify successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-t-ERK) at the appropriate dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
References
"KRAS inhibitor-38" toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of KRAS Inhibitor-38 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of KRAS inhibitors like this compound in preclinical studies?
A1: Preclinical and clinical studies of KRAS inhibitors have established a manageable safety profile. Most adverse events are low-grade and reversible with dose modification. However, some significant toxicities have been observed and require careful monitoring in animal models.
Q2: What are the most common toxicities observed with KRAS G12C inhibitors in animal models and clinical trials?
A2: The most frequently reported treatment-related adverse events (TRAEs) for KRAS G12C inhibitors like sotorasib (B605408) and adagrasib include gastrointestinal issues such as diarrhea, nausea, and vomiting.[1][2][3] Elevations in liver enzymes (ALT and AST) are also common, indicating potential hepatotoxicity.[1][2] Fatigue and skin rashes have also been noted.
Q3: Are there any reports of severe, dose-limiting toxicities (DLTs) with KRAS inhibitors?
A3: While most adverse events are low-grade, grade ≥3 TRAEs have been reported. For some KRAS G12C inhibitors that have been tested, significant toxicities leading to treatment discontinuation have been observed. For instance, the trial for JNJ-74699157 was terminated due to skeletal muscle weakness and myalgias, indicated by increased blood creatinine (B1669602) phosphokinase (CPK). Another inhibitor, LY3499446, was terminated for an undisclosed toxicity.
Q4: Can off-target effects contribute to the toxicity of this compound?
A4: Yes, off-target effects are a potential cause of toxicity. For highly selective inhibitors, observed toxicities may not be related to the inhibition of KRAS G12C itself but to unintended interactions with other proteins. It is crucial to characterize the selectivity profile of this compound to understand potential off-target liabilities.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity
Possible Cause:
-
Dose Miscalculation: Incorrect dosing can lead to acute toxicity.
-
Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxic effects.
-
Rapid Onset of Target-Related Toxicity: Potent on-target inhibition of KRAS signaling in sensitive tissues could lead to severe adverse effects.
-
Severe Off-Target Toxicity: The compound may be interacting with a critical protein other than KRAS.
Troubleshooting Steps:
-
Verify Dosing: Double-check all calculations, stock solution concentrations, and administration volumes.
-
Conduct a Vehicle-Only Control Study: Dose a cohort of animals with the vehicle alone to rule out its contribution to the observed toxicity.
-
Dose Range Finding Study: Perform a dose-escalation study with a small number of animals to identify a maximum tolerated dose (MTD).
-
Monitor Clinical Signs: Closely observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in posture) to identify the onset of adverse effects.
Issue 2: Elevated Liver Enzymes (ALT/AST)
Possible Cause:
-
Hepatotoxicity: KRAS inhibitors are known to cause elevations in liver enzymes.
-
Metabolic Drug-Drug Interaction: If co-administering with another compound, there may be an interaction affecting liver function.
Troubleshooting Steps:
-
Monitor Liver Function Tests: Collect blood samples at multiple time points to assess the kinetics of liver enzyme elevation.
-
Histopathology: At the end of the study, collect liver tissue for histopathological analysis to identify any cellular damage.
-
Dose Reduction: If elevated liver enzymes are observed, consider reducing the dose of this compound in subsequent cohorts.
Issue 3: Gastrointestinal Distress (Diarrhea, Weight Loss)
Possible Cause:
-
On-Target Effect: Inhibition of KRAS signaling in the gastrointestinal tract can disrupt normal cell turnover and function.
-
Local Irritation: The formulation of the drug may be causing local irritation in the GI tract.
Troubleshooting Steps:
-
Supportive Care: Provide supportive care to animals, such as fluid replacement, to manage dehydration.
-
Dietary Modification: Consider providing a more easily digestible diet.
-
Histopathology of GI Tract: Examine sections of the intestine and stomach for signs of inflammation or damage.
Data Presentation
Table 1: Summary of Common Treatment-Related Adverse Events with KRAS G12C Inhibitors
| Adverse Event Category | Specific Events | Grade 1-2 Incidence | Grade ≥3 Incidence |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | High | Low to Moderate |
| Hepatic | Increased ALT/AST | Moderate | Low to Moderate |
| General | Fatigue | Moderate | Low |
| Dermatological | Rash | Low to Moderate | Low |
| Musculoskeletal | Myalgia, Increased CPK | Low (Inhibitor-dependent) | Low (Inhibitor-dependent) |
This table represents a composite summary from clinical data of various KRAS G12C inhibitors and may not be fully representative of this compound's specific profile.
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in Rodents
-
Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of a single sex to reduce variability.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control and multiple dose levels of this compound). A typical study might have 3-5 dose groups plus a control group, with n=5-10 animals per group.
-
Dosing: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage) daily for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Record clinical signs, body weights, and food consumption daily.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis (including ALT, AST, creatinine, etc.).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.
Mandatory Visualization
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
References
- 1. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 2. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
"KRAS inhibitor-38" interference with other compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving KRAS G12C inhibitors.
| Question | Possible Cause | Suggested Solution |
| Why am I observing unexpected or high levels of toxicity in my cell-based assays? | Off-target effects of the inhibitor.[1] | - Perform control experiments with cell lines that do not harbor the KRAS G12C mutation to assess off-target toxicity. - Titrate the inhibitor concentration to determine the lowest effective dose. - Review literature for known off-target effects of the specific inhibitor class.[1] |
| My in vivo xenograft model is showing tumor regrowth after an initial response to the inhibitor. | Development of acquired resistance. | - Analyze tumor samples for secondary mutations in KRAS or other genes in the MAPK and PI3K-AKT-mTOR signaling pathways.[2] - Consider combination therapy with inhibitors of pathways that may be reactivated, such as EGFR, SHP2, or MEK inhibitors.[2][3] |
| I am seeing inconsistent results in my in vivo studies. | Issues with inhibitor formulation or dosing regimen. | - Ensure the inhibitor is properly solubilized and administered consistently. A common vehicle for oral administration is a solution of HPMC and Tween 80 in sterile water. - Prepare the formulation fresh daily and store it at 2-8°C, protected from light, to ensure stability. - Optimize the dosing and frequency based on the pharmacokinetic properties of your specific inhibitor. |
| Why is the single-agent inhibitor showing limited efficacy in my colorectal cancer models compared to non-small cell lung cancer models? | Intrinsic resistance mechanisms, such as the activation of EGFR signaling. | - Investigate the basal activation of receptor tyrosine kinases (RTKs) in your cancer models. - Explore combination therapies with EGFR inhibitors like cetuximab or panitumumab, which have shown synergistic effects in colorectal cancer models. |
Frequently Asked Questions (FAQs)
General
What is the mechanism of action of covalent KRAS G12C inhibitors?
Covalent KRAS G12C inhibitors are a class of targeted therapies that specifically block the activity of the mutated KRAS protein. These inhibitors form an irreversible covalent bond with the cysteine residue at position 12 of the KRAS G12C mutant protein. This locks the protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways that drive cell proliferation.
What are the potential mechanisms of resistance to KRAS G12C inhibitors?
Resistance to KRAS G12C inhibitors can be intrinsic or acquired. Mechanisms include:
-
Secondary KRAS mutations: These can prevent the inhibitor from binding.
-
Reactivation of the MAPK pathway: This can occur through various mechanisms, including amplification of the KRAS G12C allele or mutations in other pathway components.
-
Bypass signaling: Activation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway or through receptor tyrosine kinases (RTKs) like EGFR, can bypass the need for KRAS signaling.
Experimental Design
What are some key considerations for designing in vivo efficacy studies?
-
Animal Models: Utilize appropriate models such as immunodeficient mice with subcutaneously implanted human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2), patient-derived xenograft (PDX) models, or genetically engineered mouse models (GEMMs).
-
Dosing Regimen: The dosage and frequency should be determined based on the inhibitor's potency and pharmacokinetic profile.
-
Vehicle Preparation: A common vehicle for oral administration of KRAS inhibitors is a suspension in a solution of hydroxypropyl methylcellulose (B11928114) (HPMC) and Tween 80 in sterile water.
What are the rationales for combining KRAS G12C inhibitors with other agents?
Combining KRAS G12C inhibitors with other targeted therapies aims to overcome resistance and enhance anti-tumor activity. Common combination strategies include:
-
EGFR Inhibitors (e.g., cetuximab, panitumumab): To overcome resistance driven by EGFR signaling, particularly in colorectal cancer.
-
SHP2 Inhibitors: To block the reactivation of wild-type RAS.
-
MEK Inhibitors (e.g., trametinib): To vertically block the MAPK signaling pathway.
-
Immunotherapies (e.g., pembrolizumab, atezolizumab): To enhance the immune system's ability to target cancer cells.
-
mTOR Inhibitors (e.g., everolimus): To inhibit a key downstream signaling pathway.
Quantitative Data
Table 1: Treatment-Emergent Adverse Events (TEAEs) with KRAS G12C Inhibitor Combination Therapies
| Combination Therapy | Grade 3-4 TEAEs Incidence | Common TEAEs |
| Sotorasib + Pembrolizumab/Atezolizumab | 72% | Not specified |
| Sotorasib + Carboplatin/Pemetrexed | 58% | Neutropenia, thrombocytopenia, anemia |
| Sotorasib + Avutometinib (dual RAF/MEK inhibitor) | Alkaline phosphatase increase (20%), diarrhea (13%), pruritus (13%) | Nausea, AST increase, diarrhea, fatigue, pruritus |
| Sotorasib + Panitumumab | 30-36% | Rash, pruritus, dermatitis, hypomagnesaemia |
| Adagrasib ± Cetuximab | ~28% | Nausea, vomiting, diarrhea, acneiform dermatitis |
This table summarizes data from various clinical trials and is intended for informational purposes. The incidence and type of adverse events can vary based on the specific agents, dosages, and patient populations.
Experimental Protocols
General Protocol for in Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the efficacy of a KRAS G12C inhibitor.
1. Vehicle Preparation
- In a sterile beaker, add the required volume of sterile water.
- While stirring with a magnetic stirrer, slowly add HPMC powder to create a vortex and prevent clumping.
- Continue stirring until the HPMC is fully dissolved (this may take several hours).
- Add Tween 80 to the HPMC solution and mix until homogenous.
2. Inhibitor Suspension Preparation
- Accurately weigh the required amount of the KRAS G12C inhibitor.
- In a sterile conical tube, add a small volume of the prepared vehicle to the inhibitor powder to create a paste.
- Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension.
- Visually inspect for large aggregates; if present, further homogenization may be necessary.
- Store the suspension at 2-8°C, protected from light. It is recommended to prepare the formulation fresh daily.
3. Animal Dosing and Tumor Monitoring
- Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with a KRAS G12C mutant human cancer cell line.
- Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
- Administer the inhibitor suspension (e.g., orally) at the determined dosage and frequency. The control group should receive the vehicle only.
- Monitor tumor volume and body weight regularly.
- At the end of the study, collect tumors and other tissues for pharmacodynamic and biomarker analysis.
Visualizations
Caption: Simplified KRAS signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for in vivo efficacy studies.
References
Validation & Comparative
A Comparative Guide to KRAS Inhibition: The Specificity of (R)-38 Versus the Broad Approach of Pan-KRAS Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the KRAS G12C-specific inhibitor (R)-38 against a range of pan-KRAS inhibitors. This analysis is supported by experimental data and detailed methodologies for key assays.
The landscape of KRAS-targeted therapies is rapidly evolving, with two major strategies emerging: allele-specific inhibition and broader pan-KRAS inhibition. The compound of interest, "KRAS inhibitor-38," is identified in the scientific literature as (R)-38, a potent and selective covalent inhibitor of the KRAS G12C mutation. This compound was a significant step in the development of clinically approved KRAS G12C inhibitors like sotorasib (B605408) (AMG 510)[1]. It is crucial to note that (R)-38 is not a pan-KRAS inhibitor; its mechanism is designed to target a specific mutant form of the KRAS protein.
In contrast, pan-KRAS inhibitors are designed to target multiple KRAS mutants, and in some cases the wild-type protein, offering a therapeutic strategy for a wider range of KRAS-driven cancers[2]. This guide will compare the preclinical efficacy of the G12C-specific inhibitor (R)-38 with several investigational pan-KRAS inhibitors, including BI-2852, BAY-293, RMC-6236, and ADT-007.
Mechanism of Action: A Tale of Two Strategies
(R)-38 functions as a covalent inhibitor, irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This locks the protein in an inactive state, preventing downstream signaling through pathways like the MAPK cascade[1].
Pan-KRAS inhibitors, on the other hand, employ various non-covalent mechanisms. For instance, some, like BI-2852, bind to the switch I/II pocket of KRAS, inhibiting its interaction with effector proteins[3][4]. Others, such as BAY-293, disrupt the interaction between KRAS and SOS1, a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins[5]. RMC-6236 is a multi-selective inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS isoforms[6][7]. ADT-007 binds to nucleotide-free RAS, blocking its activation[8][9].
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the available preclinical data for (R)-38 and a selection of pan-KRAS inhibitors.
In Vitro Cellular Activity
| Inhibitor | Type | Cell Line | KRAS Mutation | IC50 | Reference |
| (R)-38 | G12C-Specific | MIA PaCa-2 T2 | G12C | Not explicitly stated, but inhibits p-ERK | [10] |
| BAY-293 | pan-KRAS (SOS1) | NCI-H358 | G12C | 3,480 nM | [5] |
| Calu-1 | G12C | 3,190 nM | [5] | ||
| K-562 | WT | 1,090 nM | [5] | ||
| MOLM-13 | WT | 995 nM | [5] | ||
| MIA PaCa-2 | G12C | ~2.07 µM | [11] | ||
| BI-2852 | pan-KRAS | NCI-H358 | G12C | EC50 for pERK inhibition: 5.8 µM | [3] |
| ADT-007 | pan-RAS | MIA PaCa-2 | G12C | 2 nM | [8] |
| HCT 116 | G13D | 5 nM | [8] | ||
| Multiple Myeloma Cell Lines | Various RAS mutations | 0.76 to 12 nM | [12] | ||
| RMC-6236 | pan-RAS (RAS-ON) | HPAC | G12D | Potent inhibition of KRAS pathway targets | [6] |
| Capan-2 | G12V | Potent inhibition of KRAS pathway targets | [6] |
In Vivo Antitumor Activity
| Inhibitor | Type | Cancer Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| (R)-38 | G12C-Specific | MIA PaCa-2 T2 xenograft | G12C | 10 mg/kg, QD, oral | 86% TGI | [10] |
| ≥30 mg/kg, QD, oral | Significant tumor regression | [10] | ||||
| BI-2493 (analogue of BI-2865) | pan-KRAS | Mouse xenograft | G12V | Not specified | Dose-dependent tumor growth inhibition | [13] |
| Mouse xenograft | G12C | Not specified | Drop in tumor growth rate | [13] | ||
| RMC-6236 | pan-RAS (RAS-ON) | Multiple KRASG12X xenograft models | G12X | Oral | Profound tumor regressions | [6][7] |
| ADT-007 | pan-RAS | Patient-derived xenografts (gall bladder, PDAC, peritoneal metastasis) | RAS-mutant | Peritumoral injection | Tumor growth inhibition | [8] |
| Syngeneic and xenogeneic models (colorectal, pancreatic) | KRAS-mutant | Intratumoral injection | Robust antitumor efficacy | [8] |
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, the following diagrams illustrate the targeted signaling pathway and the general workflow of the key experiments used to evaluate these inhibitors.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Cell Proliferation Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Cancer cell lines with known KRAS mutations are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and incubated overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the KRAS inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator[14].
-
Viability Assessment:
-
MTT Assay: After incubation, MTT reagent is added to each well and incubated for 1-4 hours. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength[14].
-
CellTiter-Glo Assay: An equal volume of CellTiter-Glo reagent is added to each well, and after a brief incubation, luminescence is measured.
-
-
Data Analysis: The data is normalized to the vehicle control (100% viability), and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit[14].
Western Blotting for Downstream Signaling
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of the inhibitor for a specified time (e.g., 2, 6, or 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors[15][16].
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay[17].
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are denatured, separated by SDS-PAGE, and transferred to a nitrocellulose or PVDF membrane[17][18].
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C. Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody[16][18].
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin)[18].
Mouse Xenograft Model
-
Cell Implantation: A suspension of human cancer cells (e.g., MIA PaCa-2) is subcutaneously injected into the flank of immunodeficient mice[19].
-
Tumor Growth and Randomization: Tumor dimensions are measured regularly with calipers. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups[19].
-
Inhibitor Administration: The inhibitor is administered to the treatment group, typically via oral gavage, at specified doses and schedules (e.g., once daily)[10]. The control group receives the vehicle.
-
Efficacy Monitoring: Tumor volume and mouse body weight are monitored throughout the study.
-
Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups[19].
Conclusion
The available preclinical data highlights a fundamental trade-off in KRAS inhibitor development. The KRAS G12C-specific inhibitor (R)-38 demonstrates significant efficacy, including tumor regression, in models harboring the corresponding mutation[10]. This specificity can lead to potent on-target effects. However, its utility is confined to cancers with the G12C alteration.
Pan-KRAS inhibitors, while potentially having a broader application across various KRAS mutations, show a range of potencies in preclinical models. Some, like ADT-007, exhibit very low nanomolar IC50 values across multiple KRAS-mutant cell lines[8][12]. Others, like BAY-293 and BI-2852, show activity in the micromolar range in cellular assays[3][5]. The in vivo data for pan-KRAS inhibitors like RMC-6236 are promising, demonstrating profound tumor regressions in models with various KRAS G12 mutations[6][7].
The choice between a specific versus a pan-inhibitor strategy will ultimately depend on the specific cancer type, the prevalence of different KRAS mutations, and the therapeutic window of each compound. The development of both classes of inhibitors represents a significant advancement in targeting what was once considered an "undruggable" oncoprotein. Further clinical investigation is necessary to fully elucidate the therapeutic potential of these promising agents.
References
- 1. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validating the Target Specificity of KRAS Inhibitors: A Comparative Guide
The development of inhibitors targeting KRAS, a pivotal oncogene in many cancers, has marked a significant advancement in targeted therapy. Validating the on-target potency and off-target activity of these inhibitors is critical for their clinical success. This guide provides a framework for assessing the target specificity of KRAS inhibitors, using well-characterized examples to illustrate key methodologies and data interpretation. While specific experimental data for "KRAS inhibitor-38" is not extensively available in the public domain, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and comparative data to evaluate its and other novel KRAS inhibitors' specificity.
Data Presentation: Comparative Selectivity of KRAS Inhibitors
A crucial first step in characterizing a KRAS inhibitor is to determine its potency against the intended mutant KRAS protein and its selectivity against wild-type KRAS and other related proteins. The following table summarizes publicly available data for several prominent KRAS inhibitors.
Table 1: Comparative Potency and Selectivity of KRAS Inhibitors
| Inhibitor | Target KRAS Mutant(s) | Mechanism of Action | IC50 / Kd (Target) | Selectivity vs. Wild-Type KRAS | Key Off-Targets |
| Sotorasib (AMG 510) | KRAS G12C | Covalent, irreversible | ~32.2% ORR in NSCLC[1][2] | Highly selective for G12C | Minimal off-target activity reported in initial studies |
| Adagrasib (MRTX849) | KRAS G12C | Covalent, irreversible | ~5 nM (cellular IC50)[3] | >1000-fold selectivity for G12C[3] | Low-grade gastrointestinal and skin toxicities observed[4] |
| MRTX1133 | KRAS G12D | Non-covalent, reversible | Sub-nanomolar binding affinity[5] | ~700-fold selectivity for G12D[4] | Some activity against other KRAS mutants (G12C, G12V, G13D)[6] |
| BI-2852 | Pan-KRAS (Switch I/II pocket) | Non-covalent, reversible | 740 nM (Kd for KRAS G12D)[7] | ~10-fold more strongly binds to active KRAS G12D vs. KRASwt[7] | Binds to both active and inactive forms of KRAS[8] |
| This compound | KRAS G12C, G12D, G12V | Not specified | Data not publicly available | Data not publicly available | Data not publicly available |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ORR: Objective Response Rate; NSCLC: Non-small cell lung cancer.
Experimental Protocols
Detailed below are standard experimental methodologies for validating the target specificity of a novel KRAS inhibitor, such as "this compound".
1. In Vitro Kinase Profiling
This assay is essential for determining an inhibitor's selectivity across the human kinome.
-
Objective: To measure the inhibitory activity of the compound against a broad panel of purified kinases.
-
Methodology:
-
A radiometric assay format, such as the one described by BenchChem, is commonly used.[9]
-
Prepare serial dilutions of the test inhibitor (e.g., "this compound").
-
In a multi-well plate, combine the inhibitor dilutions with a reaction mixture containing a specific purified kinase, a suitable substrate, and [γ-³³P]ATP.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to a vehicle control (e.g., DMSO).
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
-
Data Interpretation: A highly selective inhibitor will show potent inhibition of the target kinase (low IC50) and significantly weaker or no inhibition of other kinases in the panel.
2. Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a widely used method.
-
Objective: To measure the thermal stabilization of the target protein upon ligand binding in intact cells or cell lysates.
-
Methodology:
-
Treat cultured cells expressing the target KRAS mutant with the inhibitor or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
-
Data Interpretation: Binding of the inhibitor is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
3. Proteome-wide Off-Target Profiling
Affinity Purification coupled with Mass Spectrometry (AP-MS) can identify potential off-targets of an inhibitor.
-
Objective: To identify proteins that directly bind to the inhibitor in a complex biological sample.
-
Methodology:
-
Immobilize the inhibitor on a solid support (e.g., beads).
-
Incubate the inhibitor-bound beads with cell lysate to allow for protein binding. A competition experiment with an excess of free inhibitor should be run in parallel as a control for specificity.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Interpretation: Proteins that are specifically eluted from the inhibitor beads and whose binding is competed by the free inhibitor are considered potential off-targets.
Mandatory Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling pathways that drive cell proliferation and survival.
References
- 1. ilcn.org [ilcn.org]
- 2. amgen.com [amgen.com]
- 3. ascopubs.org [ascopubs.org]
- 4. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI-2852 | Ras | TargetMol [targetmol.com]
A Comparative Guide to KRAS G12C Inhibitors: Spotlight on KRAS Inhibitor-38 and the Rise of Allele-Specific Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the once "undruggable" KRAS oncogene has ushered in a new era of precision oncology. This guide provides a detailed comparison of "KRAS inhibitor-38," a key preclinical compound that paved the way for the first FDA-approved KRAS inhibitor, and the broader class of allele-specific KRAS inhibitors. We present a comprehensive overview of their mechanisms of action, comparative efficacy data, and the experimental protocols used to evaluate their performance.
Introduction to KRAS and the Significance of Allele-Specific Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a powerful driver of tumor growth in a significant percentage of human cancers. For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge. The breakthrough came with the development of inhibitors that specifically target a mutated form of KRAS where glycine (B1666218) at position 12 is replaced by cysteine (G12C). This mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.
Allele-specific inhibitors for KRAS G12C exploit the unique chemical properties of the cysteine residue. These inhibitors form a covalent bond with the sulfur atom of cysteine-12, locking the KRAS protein in an inactive, GDP-bound state.[1] This prevents the "on" signal that drives uncontrolled cell proliferation and survival.
"this compound" represents a critical step in the development of these targeted therapies. Research indicates that the preclinical compound (R)-38 was a potent and selective covalent inhibitor of KRAS G12C that demonstrated significant tumor regression in animal models and was subsequently developed into sotorasib (B605408) (AMG 510), the first FDA-approved KRAS G12C inhibitor.[2] This guide will use sotorasib as a well-characterized example to compare with other prominent allele-specific KRAS G12C inhibitors.
Mechanism of Action: A Tale of Two States
Allele-specific KRAS G12C inhibitors share a common mechanism of action: they trap the KRAS protein in its inactive GDP-bound state. The KRAS protein cycles between an active GTP-bound ("on") state and an inactive GDP-bound ("off") state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP to GDP, leading to an accumulation of the active form.
These inhibitors are designed to bind to a pocket on the KRAS G12C protein that is accessible only in the GDP-bound state. By forming an irreversible covalent bond with cysteine-12, they prevent the exchange of GDP for GTP, effectively locking the protein in the "off" position and halting downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades.
References
Comparative Analysis of "KRAS Inhibitor-38" Cross-reactivity with other RAS Isoforms
This guide provides an objective comparison of the cross-reactivity profile of the hypothetical "KRAS inhibitor-38," a novel covalent inhibitor targeting the KRAS G12C mutation, with other RAS isoforms. The data and methodologies presented are based on established experimental protocols and publicly available information for well-characterized KRAS G12C inhibitors, serving as a surrogate for this analysis. This document is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive framework for evaluating inhibitor selectivity.
Introduction to KRAS Inhibition and the Imperative of Selectivity
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating critical cellular processes such as growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most prevalent drivers of human cancers.[2] The discovery of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant has marked a significant breakthrough in oncology.[3] These inhibitors function by trapping the KRAS protein in its inactive, GDP-bound state, thereby obstructing downstream oncogenic signaling through pathways like MAPK/ERK and PI3K/AKT.[3]
Given the high degree of homology among the RAS isoforms (KRAS, NRAS, and HRAS) and the variety of other existing KRAS mutations (e.g., G12D, G12V), a rigorous evaluation of the selectivity and cross-reactivity of any new KRAS G12C inhibitor is paramount.[3] High selectivity is crucial to minimize off-target effects and maximize the therapeutic efficacy against tumors specifically driven by the G12C mutation.[3]
Quantitative Analysis of Inhibitor Potency and Selectivity
The selectivity of "this compound" is assessed through a combination of biochemical and cell-based assays. These assays quantify the inhibitor's potency against the intended KRAS G12C target and its activity against other RAS isoforms and common mutants. The data is typically presented as IC50 values (the concentration of an inhibitor required for 50% inhibition) or KD values (the equilibrium dissociation constant, indicating binding affinity). Lower values are indicative of higher potency.
Biochemical Activity of KRAS Inhibitors
This table summarizes the inhibitory activity (IC50) or binding affinity (KD) of representative KRAS inhibitors against different RAS proteins in biochemical assays. This data is foundational for understanding the inhibitor's direct interaction with its target and potential off-targets.
| Compound | Target | KD (nM) | IC50 (nM) | Selectivity vs. WT | Reference |
| Sotorasib (AMG510) | KRAS G12C | 220 | 8.88 | >1000-fold | [4][5] |
| KRAS WT | No binding | >100,000 | [4][5] | ||
| KRAS G12D | No binding | >100,000 | [4][5] | ||
| KRAS G12V | No binding | >100,000 | [4][5] | ||
| Adagrasib (MRTX849) | KRAS G12C | - | - | Highly Selective | [4] |
| KRAS WT | - | - | [4] | ||
| KRAS G12D | - | - | [4] | ||
| MRTX1133 | KRAS G12D | Subnanomolar | 0.14 | ~38-fold vs WT | [4][5] |
| KRAS WT | - | 5.37 | [5] | ||
| KRAS G12C | - | 4.91 | [5] | ||
| KRAS G12V | - | 7.64 | [5] |
Data compiled from multiple sources. Sotorasib and Adagrasib are highly selective for KRAS G12C. In contrast, MRTX1133 is a non-covalent inhibitor developed to be selective for the KRAS G12D mutation.[3][4][5]
Cellular Activity of KRAS G12C Inhibitors
This table presents the potency of inhibitors in cell-based assays, which measure their ability to inhibit KRAS signaling (e.g., p-ERK inhibition) or cell proliferation in cancer cell lines with specific RAS mutations. Cellular assays provide a more physiologically relevant context for evaluating on-target activity.
| Compound | Assay Type | Cell Line (Mutation) | Potency (IC50) |
| Sotorasib | p-ERK Inhibition | KRAS G12C | Potent |
| Proliferation | KRAS G12C | Potent | |
| Adagrasib | p-ERK Inhibition | KRAS G12C | Potent |
| Proliferation | KRAS G12C | Potent | |
| Proliferation | KRAS G12D | Inactive | |
| Proliferation | KRAS WT | Inactive |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is essential for understanding the mechanism of action and the evaluation strategy for these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in determining the cross-reactivity profile of KRAS inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Nucleotide Exchange
-
Objective: To determine the IC50 value of an inhibitor against various RAS mutants by measuring the inhibition of nucleotide exchange.[5]
-
Principle: This assay utilizes a fluorescently labeled GTP analog (e.g., GTP-Red) and a KRAS protein tagged with a FRET donor (e.g., an anti-tag antibody labeled with Europium cryptate).[3] When the fluorescent GTP binds to KRAS, the donor and acceptor are brought into proximity, generating a FRET signal.[3] A test compound that inhibits this interaction will lead to a reduction in the FRET signal.[3]
-
Protocol Outline:
-
Reagent Preparation: Dilute recombinant, purified RAS proteins (e.g., KRAS G12C, KRAS G12D, KRAS WT, NRAS, HRAS), fluorescently labeled GTP, and the donor-labeled antibody in an appropriate assay buffer.[3]
-
Compound Plating: Dispense serial dilutions of the test inhibitor into a 384-well assay plate.[3]
-
Reaction Incubation: Add the RAS protein to the wells, followed by the mixture of fluorescent GTP and the donor antibody.[3] The reaction is initiated by the addition of a nucleotide exchange factor like SOS1. Incubate at room temperature to allow the reaction to proceed.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biophysical Assay: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the direct binding affinity (KD) and kinetics (kon, koff) of an inhibitor to various RAS isoforms.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. Biotinylated RAS proteins are immobilized on a streptavidin-coated sensor chip. The test compound is then flowed over the surface, and the binding is detected in real-time.
-
Protocol Outline:
-
Chip Preparation: Immobilize biotinylated, purified RAS proteins (G12C, WT, etc.) onto a streptavidin-coated SPR sensor chip.[6]
-
Sample Preparation: Prepare a series of concentrations of the test inhibitor in a suitable running buffer.
-
Binding Measurement: Inject the inhibitor solutions over the chip surface at a constant flow rate and monitor the change in the response units (RU). After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and calculate the dissociation constant (KD = koff/kon).
-
Cell-Based Assay: p-ERK Inhibition Western Blot
-
Objective: To determine the IC50 value of an inhibitor in a cellular context by quantifying the phosphorylation of the downstream effector, ERK.[7]
-
Principle: Inhibition of KRAS G12C should lead to a dose-dependent decrease in the phosphorylation of ERK (p-ERK). This is a direct measure of the inhibitor's ability to block the MAPK signaling cascade in intact cells.
-
Protocol Outline:
-
Cell Culture and Treatment: Seed a KRAS G12C mutant cell line (e.g., NCI-H358) in culture plates.[7] After adherence, treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 2 hours).
-
Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[7]
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Immunodetection: Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2, followed by incubation with appropriate HRP-conjugated secondary antibodies.[7]
-
Visualization and Analysis: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.[7] Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[7]
-
Conclusion
The comprehensive characterization of a KRAS inhibitor's cross-reactivity profile is a critical step in its preclinical development. As illustrated with representative inhibitors, even compounds targeting the same G12C mutation can exhibit distinct selectivity profiles. A thorough evaluation using a combination of biochemical, biophysical, and cell-based assays provides a clear understanding of an inhibitor's potency, selectivity, and potential therapeutic applications. This data-driven approach is essential for advancing novel, highly effective, and safe therapies for patients with KRAS-mutant cancers.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pan RAS-binding compounds selected from a chemical library by inhibiting interaction between RAS and a reduced affinity intracellular antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to KRAS G12D Inhibitors: Benchmarking Against Novel and Established Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with the once "undruggable" KRAS oncogene now yielding to a new generation of specific and potent inhibitors. The KRAS G12D mutation, a prevalent driver in pancreatic, colorectal, and non-small cell lung cancers, has been a particularly challenging target. This guide provides a comparative analysis of key inhibitors targeting this mutation, with a focus on the well-characterized compound MRTX1133.
It is important to note that a recently mentioned compound, "KRAS inhibitor-38," is described as an inhibitor of KRAS G12C, G12D, and G12V in vivo.[1] This compound is associated with patent WO2024208934.[1][2][3] However, as of this review, detailed, publicly available experimental data necessary for a comprehensive benchmark comparison is not yet available. Therefore, this guide will focus on a comparison of well-documented KRAS G12D inhibitors to provide a valuable resource for the research community.
Quantitative Performance Data of KRAS G12D Inhibitors
The following tables summarize key in vitro and in vivo performance metrics for prominent KRAS G12D inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions and assays across different studies.
Table 1: In Vitro Biochemical and Cellular Potency of KRAS G12D Inhibitors
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| MRTX1133 | KRAS G12D | Cell Viability | HPAC (Pancreatic) | ~5 | [4] |
| MRTX1133 | KRAS G12D | pERK Inhibition | Multiple G12D lines | ~5 (median) | [4] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX1133 | HPAC Xenograft (Pancreatic) | 30 mg/kg, twice daily | 85% regression | [4] |
| MRTX1133 | Immunocompetent PDAC models | Not specified | Deep tumor regressions, some complete remissions | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of KRAS G12D inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of a KRAS G12D inhibitor on the proliferation of cancer cells harboring the G12D mutation.
Procedure:
-
Cell Seeding: Seed KRAS G12D mutant cells (e.g., HPAC) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known KRAS G12D inhibitor, if available).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
ATP Measurement: Equilibrate the plate to room temperature for approximately 30 minutes. Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.[9]
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9] Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
pERK Inhibition Assay (Western Blot)
Objective: To assess the inhibitor's ability to block the KRAS downstream signaling pathway by measuring the phosphorylation of ERK.
Procedure:
-
Cell Culture and Treatment: Plate KRAS G12D mutant cells in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[10]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[11]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Densitometry: Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the extent of inhibition.[12]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the KRAS G12D inhibitor in a living organism.
Procedure:
-
Animal Models: Utilize immunodeficient mice (e.g., nude or SCID) for xenograft studies. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: Subcutaneously inject a suspension of KRAS G12D mutant cancer cells (e.g., HPAC) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitor and vehicle control according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[13]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.[4][14]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream pathway modulation (e.g., pERK levels by IHC or Western blot).[15]
KRAS Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the KRAS signaling pathway and a general workflow for inhibitor evaluation.
Caption: Simplified KRAS signaling pathway and the point of intervention for G12D inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. OUH - Protocols [ous-research.no]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KRAS G12D Inhibitors: Benchmarking MRTX1133
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRTX1133, a first-in-class, potent, and selective non-covalent inhibitor of the KRAS G12D mutation. Due to the limited availability of public, peer-reviewed preclinical data for a compound designated "KRAS inhibitor-38," this analysis will instead compare MRTX1133 with other recently developed and well-characterized non-covalent KRAS G12D inhibitors, HRS-4642 and GFH375 (VS-7375), for which preclinical data is available. This guide aims to offer an objective comparison of their performance based on published experimental data.
The KRAS G12D mutation is a critical driver in a significant proportion of cancers, most notably pancreatic, colorectal, and non-small cell lung cancers. Historically considered "undruggable," the development of specific inhibitors targeting this mutation marks a significant advancement in oncology. This document synthesizes available preclinical data to facilitate an evidence-based understanding of the relative performance of these novel therapeutic agents.
Executive Summary
MRTX1133 has set a high benchmark for KRAS G12D inhibitors, demonstrating picomolar binding affinity and potent anti-tumor activity in a variety of preclinical models.[1][2] Emerging competitors, including HRS-4642 and GFH375 (VS-7375), also exhibit compelling preclinical profiles, with some, like GFH375, featuring a dual ON/OFF state inhibition mechanism.[3][4] This guide will delve into the quantitative data supporting these observations and the experimental methodologies used to generate them.
Data Presentation
The following tables provide a structured summary of the quantitative performance data for MRTX1133, HRS-4642, and GFH375. It is important to note that direct comparisons should be made with caution, as experimental conditions and assays may vary between studies.
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target | Assay Type | Metric | Value | Reference(s) |
| MRTX1133 | KRAS G12D | TR-FRET | KD | ~0.2 pM | [1] |
| KRAS G12D | HTRF | IC50 | <2 nM | ||
| KRAS WT | TR-FRET | KD | ~182 nM (~700-fold selective) | ||
| HRS-4642 | KRAS G12D | SPR | KD | 0.083 nM | |
| GFH375 (VS-7375) | KRAS G12D (GDP-bound) | Biochemical Assay | IC50 (Nucleotide Exchange) | Single-digit nM | |
| KRAS G12D (GTP-bound) | Biochemical Assay | IC50 (RAF1 Interaction) | Single-digit nM |
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Cancer Type | Assay Type | Metric | Value | Reference(s) |
| MRTX1133 | AGS | Gastric | p-ERK Inhibition | IC50 | 2 nM | |
| AGS | Gastric | 2D Viability | IC50 | 6 nM | ||
| Panel of KRAS G12D lines | Various | Cell Viability | Median IC50 | ~5 nM | ||
| HRS-4642 | Panel of KRAS G12D lines | Various | Cell Viability | IC50 | 0.55 - 66.58 nM | |
| GFH375 (VS-7375) | Panel of KRAS G12D lines | Various | p-ERK Inhibition | IC50 | Sub-nanomolar | |
| Panel of KRAS G12D lines | Various | Cell Proliferation | Potent Inhibition | - |
Table 3: In Vivo Efficacy
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Outcome | Reference(s) |
| MRTX1133 | Panc 04.03 | Pancreatic | 10 mg/kg BID (IP) | -62% Tumor Regression | |
| Panc 04.03 | Pancreatic | 30 mg/kg BID (IP) | -73% Tumor Regression | ||
| HPAC | Pancreatic | 30 mg/kg BID (IP) | 85% Tumor Regression | ||
| HRS-4642 | AsPC-1 | Pancreatic | 3.75, 7.5, 15 mg/kg (IV) | Significant Tumor Growth Inhibition | |
| Lung Adenocarcinoma PDX | Lung | 7.5 and 15 mg/kg (IV) | Complete Tumor Eradication | ||
| GFH375 (VS-7375) | Pancreatic & Colorectal CDX | Pancreatic, Colorectal | 10 or 30 mg/kg BID (Oral) | Tumor Regressions |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity (KD)
-
Objective: To determine the binding affinity of the inhibitor to KRAS G12D protein.
-
Principle: This assay measures the proximity between a terbium-labeled anti-His-tag antibody bound to His-tagged KRAS G12D and a fluorescently labeled GDP analog. When the analog is bound to KRAS, FRET occurs. An inhibitor competing for the binding site will displace the fluorescent analog, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant His-tagged KRAS G12D protein is incubated with a fluorescently labeled GDP analog and a terbium-labeled anti-His-tag antibody in an assay buffer.
-
Serial dilutions of the test inhibitor (e.g., MRTX1133) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured on a plate reader, with excitation typically around 340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of acceptor to donor emission is calculated, and the data are fitted to a suitable binding model to determine the KD.
-
2. HTRF Assay for Inhibition of SOS1-catalyzed Nucleotide Exchange (IC50)
-
Objective: To measure the inhibitor's ability to block the exchange of GDP for GTP on KRAS G12D, a critical step in its activation.
-
Principle: This competitive assay format uses a GTP analog labeled with a red fluorophore. When this analog binds to the KRAS G12D protein (which is detected by a europium-labeled antibody), FRET occurs. An inhibitor that prevents nucleotide exchange will block the binding of the fluorescent GTP analog, resulting in a decreased FRET signal.
-
General Protocol:
-
Test compounds are serially diluted and added to a low-volume assay plate.
-
His-tagged KRAS G12D protein is added.
-
A pre-mixed solution of europium-labeled anti-His-tag antibody and the red-labeled GTP analog is dispensed into the wells.
-
The plate is incubated at room temperature to allow the reaction to proceed.
-
The HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Assays
1. p-ERK Inhibition Assay (Western Blot)
-
Objective: To determine the inhibitor's effect on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK.
-
General Protocol:
-
KRAS G12D mutant cancer cells (e.g., AGS, HPAC) are seeded in multi-well plates and allowed to attach.
-
Cells are typically serum-starved for a period to reduce baseline signaling.
-
Cells are pre-treated with serial dilutions of the inhibitor for a defined period (e.g., 1-2 hours).
-
The pathway may be stimulated with a growth factor (e.g., EGF) for a short duration.
-
Cells are lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with primary antibodies against phospho-ERK (p-ERK) and total ERK, as well as a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to determine the ratio of p-ERK to total ERK, and IC50 values are calculated.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the inhibitor's effect on the proliferation and viability of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
General Protocol:
-
KRAS G12D mutant cells are seeded into 96-well plates and incubated to allow for attachment.
-
Cells are treated with a range of concentrations of the inhibitor.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is shaken for a short period to induce cell lysis and the luminescent signal is allowed to stabilize.
-
Luminescence is measured using a plate reader.
-
The data is normalized to vehicle-treated controls, and IC50 values are determined from the dose-response curves.
-
In Vivo Studies
1. Xenograft Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
General Protocol:
-
Cell Implantation: Human cancer cells with the KRAS G12D mutation (e.g., Panc 04.03, AsPC-1) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified average volume (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: The inhibitor is administered to the treatment groups at various doses and schedules (e.g., 30 mg/kg, intraperitoneally, twice daily). The control group receives a vehicle solution.
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: The percentage of tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Conclusion
MRTX1133 stands as a highly potent and selective non-covalent inhibitor of KRAS G12D, demonstrating significant preclinical efficacy. The emergence of other inhibitors like HRS-4642 and GFH375 (VS-7375) highlights the rapid progress in targeting this once-intractable oncoprotein. GFH375's dual-state (ON/OFF) inhibitory mechanism may offer a distinct therapeutic advantage. As these compounds advance through clinical trials, a more definitive picture of their therapeutic potential and comparative effectiveness will emerge. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to advancing the field of KRAS-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GenFleet Announces Superior Anti-tumor Activity of GFH375/VS-7375, a Highly Selective Oral KRAS G12D (ON/OFF) Inhibitor, in Multiple Preclinical Studies of Monotherapy and Combination Treatments at 2025 AACR Annual Meeting -GenFleet Therapeutics [genfleet.com]
- 4. verastem.com [verastem.com]
A Head-to-Head Comparison of Novel Pan-KRAS Inhibitors: "KRAS inhibitor-38" and BI-2865
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS-targeted therapies is rapidly evolving, moving beyond single-mutation inhibitors to embrace pan-KRAS inhibitors with the potential to treat a broader patient population. This guide provides a comparative analysis of two such emerging pan-KRAS inhibitors: "KRAS inhibitor-38 (Example 18)" and BI-2865. While publicly available data for "this compound" is currently limited, this guide synthesizes the existing information for both compounds to offer a preliminary head-to-head perspective.
Overview and Mechanism of Action
Both "this compound" and BI-2865 are pan-KRAS inhibitors, designed to target multiple KRAS mutations. This represents a significant advantage over earlier generation inhibitors that were specific to a single mutation, such as KRAS G12C.
"this compound (Example 18)" is described as a KRAS inhibitor that effectively suppresses the activity of KRAS G12C, KRAS G12D, and KRAS G12V in vivo. This compound was identified in patent WO2024208934. Further detailed preclinical data on its potency and binding affinities are not yet publicly available.
BI-2865 is a non-covalent pan-KRAS inhibitor that binds to the inactive, GDP-bound state of KRAS. By binding to this state, BI-2865 prevents the nucleotide exchange that is critical for KRAS activation, thereby inhibiting downstream signaling pathways that drive tumor growth.[1] It has shown activity against a wide range of KRAS mutants, including G12C, G12D, G12V, and G13D, as well as wild-type KRAS.[2][3]
Quantitative Data Comparison
A direct quantitative comparison is challenging due to the limited availability of public data for "this compound". The following tables summarize the currently available data for BI-2865.
Table 1: Binding Affinity (KD) of BI-2865 to Various KRAS Mutants
| KRAS Mutant | Binding Affinity (KD) in nM |
| Wild-Type (WT) | 6.9[2][3] |
| G12C | 4.5[2][3] |
| G12D | 32[2][3] |
| G12V | 26[2][3] |
| G13D | 4.3[2][3] |
Table 2: In Vitro Efficacy of BI-2865
| Assay | Cell Line | KRAS Mutation | IC50 |
| Cell Proliferation | BaF3 | G12C, G12D, or G12V | ~140 nM (mean)[2] |
Experimental Protocols
Detailed experimental protocols for "this compound" are not publicly available. The following are representative protocols for the types of assays used to characterize pan-KRAS inhibitors, based on studies with BI-2865.
Cell Viability Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cancer cell lines.
-
Cell Seeding: Cancer cells with known KRAS mutations are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the KRAS inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells, and the IC50 value is calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration.[4]
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Human cancer cells with a specific KRAS mutation (e.g., MIA PaCa-2 with KRAS G12C) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are randomized into treatment and control groups. The KRAS inhibitor is administered orally once or twice daily at various doses (e.g., 10-100 mg/kg). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[5]
Visualizations
KRAS Signaling Pathway and Inhibitor Mechanism of Action
References
Taming the "Undruggable": A Comparative Guide to Synergistic Strategies with KRAS G12C Inhibitors
For decades, the KRAS oncogene was considered an elusive target in cancer therapy. The advent of KRAS G12C inhibitors marked a pivotal moment, offering a targeted approach for tumors harboring this specific mutation. However, the emergence of resistance has underscored the necessity of combination therapies to enhance and sustain clinical benefit. This guide provides a comprehensive comparison of synergistic strategies involving KRAS G12C inhibitors, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
The rationale for combining KRAS G12C inhibitors with other anticancer agents stems from the intricate network of signaling pathways that cancer cells exploit to survive and proliferate. When the primary KRAS G12C-driven pathway is blocked, tumors can activate alternative routes to bypass this inhibition. The combination strategies outlined below aim to create a multi-pronged attack, simultaneously blocking the primary oncogenic driver and the escape routes, leading to a more profound and durable anti-tumor response.
Key Synergistic Combinations with KRAS G12C Inhibitors
The following sections detail the most promising combination strategies, presenting a comparative analysis of their efficacy based on available data.
Vertical Pathway Inhibition: Targeting Downstream Effectors
A primary mechanism of resistance to KRAS G12C inhibitors is the reactivation of the downstream MAPK signaling pathway (RAS-RAF-MEK-ERK). Vertical inhibition involves simultaneously targeting KRAS G12C and a downstream component of this pathway, such as MEK.
Table 1: Preclinical Synergy of KRAS G12C Inhibitors with MEK Inhibitors
| KRAS G12C Inhibitor | MEK Inhibitor | Cancer Type | Cell Line(s) | Synergy Metric | Key Finding |
| Sotorasib (B605408) | Trametinib | Colorectal Cancer | Patient-Derived Xenograft (PDX) | Enhanced Tumor Growth Inhibition | Combination treatment resulted in more significant tumor regression compared to either agent alone.[1] |
| Adagrasib | Selumetinib | Non-Small Cell Lung Cancer (NSCLC) | H358 | Combination Index (CI) < 1 | Synergistic cell killing observed in vitro. |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Combination with MEK Inhibitors
| KRAS G12C Inhibitor | MEK Inhibitor | Clinical Trial | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | Trametinib | CodeBreaK 101 (NCT04185883) | NSCLC, CRC | 20% (NSCLC), 11% (CRC) (KRASi-naïve) | Not Reported |
Horizontal Pathway Inhibition: Blocking Upstream and Parallel Pathways
Cancer cells can also develop resistance by activating upstream receptor tyrosine kinases (RTKs) like EGFR or parallel signaling pathways such as the PI3K/AKT/mTOR pathway. Horizontal inhibition strategies aim to block these alternative signaling routes.
1. EGFR Inhibitors: In colorectal cancer, feedback activation of EGFR is a key resistance mechanism. Combining a KRAS G12C inhibitor with an EGFR inhibitor, such as cetuximab, has shown significant promise.
Table 3: Preclinical and Clinical Efficacy of Adagrasib with Cetuximab in Colorectal Cancer
| Study Type | Synergy Metric/Endpoint | Key Finding | Reference |
| Preclinical | Mitigated Adaptive Resistance | Dual blockade of EGFR and KRAS G12C was effective in CRC cell lines. | [2][3] |
| Clinical (KRYSTAL-1) | Objective Response Rate (ORR) | 46% in patients who had not received prior KRAS G12C inhibitors. | [4] |
| Clinical (KRYSTAL-1) | Median Progression-Free Survival (PFS) | 6.9 months. | [2] |
2. SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that plays a crucial role in activating RAS. Inhibiting SHP2 can block the signaling from various RTKs to RAS, thus preventing the reactivation of the MAPK pathway.
Table 4: Efficacy of KRAS G12C Inhibitors in Combination with SHP2 Inhibitors
| KRAS G12C Inhibitor | SHP2 Inhibitor | Study Type | Cancer Type | Key Finding | Reference |
| Sotorasib | RMC-4630 | Preclinical (Xenograft) | NSCLC | Enhanced antitumor activity and reduced RTK signaling to RAS. | |
| Sotorasib | RMC-4630 | Clinical (Phase 1b) | NSCLC (KRASi-naïve) | 50% Objective Response Rate (ORR). | |
| Glecirasib | JAB-3312 | Clinical (Phase I/IIa) | NSCLC (untreated) | 71% Objective Response Rate (ORR) and 12.2-month median PFS. |
Other Promising Combinations
Research is ongoing to explore other synergistic combinations, including with CDK4/6 inhibitors to target cell cycle progression and with immunotherapy to enhance the anti-tumor immune response. Preclinical data has shown that combining sotorasib with a CDK4/6 inhibitor (palbociclib) resulted in significantly enhanced anti-tumor activity in a xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are representative protocols for key experiments used to assess synergistic effects.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the effect of drug combinations on cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of the KRAS G12C inhibitor and the combination agent, both alone and in combination, for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy is often quantified by calculating the Combination Index (CI) using software like CompuSyn, where a CI value less than 1 indicates synergy.
In Vivo Tumor Xenograft Model
This experiment evaluates the in vivo efficacy of drug combinations.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, KRAS G12C inhibitor alone, combination agent alone, and the combination).
-
Drug Administration: Administer the drugs according to the desired schedule and route of administration.
-
Tumor Measurement: Measure tumor volume (e.g., with calipers) and monitor animal body weight regularly.
-
Endpoint: Continue the study until a predefined endpoint is reached (e.g., a specific tumor volume in the control group).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the combination therapy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the research.
Caption: KRAS signaling pathways and points of therapeutic intervention.
Caption: Experimental workflow for evaluating synergistic drug combinations.
The development of KRAS G12C inhibitors has opened a new chapter in targeted cancer therapy. The strategic combination of these inhibitors with other agents that target key resistance pathways is proving to be a powerful approach to improve patient outcomes. The data presented in this guide highlights the most promising synergistic strategies and provides a framework for the continued development of more effective combination therapies for KRAS-mutant cancers.
References
Independent Validation of "KRAS inhibitor-38" Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of "KRAS inhibitor-38," a pan-KRAS inhibitor, with other commercially available or late-stage development KRAS inhibitors. The data presented is compiled from publicly available information to assist researchers in making informed decisions for their pre-clinical and clinical studies.
Executive Summary
KRAS mutations are among the most prevalent drivers of human cancers, and targeting these mutations has been a long-standing challenge in oncology. "this compound" (also identified as pan-KRAS-IN-8 or Compound 38) has emerged as a potent pan-KRAS inhibitor, demonstrating activity against cell lines with KRAS G12C, G12D, and G12V mutations. This guide compares its in vitro efficacy with other pan-KRAS inhibitors, such as BI-2493 and BI-2865, and mutation-specific inhibitors like Sotorasib (AMG510) and Adagrasib (MRTX849). While in vivo data for "this compound" is mentioned in vendor-supplied information, specific quantitative data from peer-reviewed sources was not available at the time of this review. In contrast, comprehensive in vivo data is available for comparators like BI-2493, Sotorasib, and Adagrasib, highlighting their tumor growth inhibition capabilities in xenograft models.
Data Presentation
In Vitro Anti-Tumor Activity of KRAS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various KRAS inhibitors against different cancer cell lines harboring specific KRAS mutations. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Target Mutation(s) | Cell Line | IC50 (nM) |
| This compound (pan-KRAS-IN-8) | Pan-KRAS | G12D, G12V | AsPC-1 (G12D) | 0.07[1][2][3][4][5] |
| SW480 (G12V) | 0.18 | |||
| BI-2493 | Pan-KRAS | G12V, G12C, G12D, G13D | SW480 (G12V) | Data not specified |
| BI-2865 | Pan-KRAS | G12C, G12D, G12V, G13D | BaF3 cells | ~140 (mean for G12C, G12D, G12V) |
| Sotorasib (AMG510) | G12C Specific | G12C | NCI-H358 | Data not specified |
| Adagrasib (MRTX849) | G12C Specific | G12C | NCI-H358 | Data not specified |
Note: While BI-2493 has demonstrated in vivo efficacy, specific IC50 values across a panel of cell lines were not detailed in the provided search results. Similarly, while Sotorasib and Adagrasib are well-characterized G12C inhibitors, their specific IC50 values in the NCI-H358 cell line were not explicitly stated in the search snippets.
In Vivo Anti-Tumor Activity of KRAS Inhibitors
This table summarizes the in vivo efficacy of selected KRAS inhibitors in xenograft mouse models, focusing on tumor growth inhibition (TGI).
| Inhibitor | Type | Mouse Model | Tumor Type | Dosage | TGI (%) |
| This compound (pan-KRAS-IN-8) | Pan-KRAS | Not Available | Not Available | Not Available | Not Available |
| BI-2493 | Pan-KRAS | SW480 Xenograft | Colorectal Cancer (KRAS G12V) | 90 mg/kg, twice daily (oral) | Dose-dependent tumor growth inhibition |
| NCI-H358 Xenograft | Non-Small Cell Lung Cancer (KRAS G12C) | 30 mg/kg, twice daily (oral) | Significant tumor growth inhibition | ||
| MKN1 Xenograft | Gastric Cancer (KRAS WT amplification) | 90 mg/kg, twice daily (oral) | 140% (tumor regression) | ||
| Esophageal & Gastric PDX | Esophageal & Gastric Cancer (KRAS WT amplification) | 30 mg/kg, twice daily (oral) | 78% and 108% (tumor regression) | ||
| Sotorasib (AMG510) | G12C Specific | Patient-Derived Xenografts | KRAS G12C models | 200 mg/kg | Durable anti-tumor responses in 8 of 10 mice |
| Adagrasib (MRTX849) | G12C Specific | H23 and LU65 intracranial models | Non-Small Cell Lung Cancer Brain Metastases | 100 mg/kg, twice daily | Tumor regression and increased survival |
Note: "this compound" is stated to be effective in vivo, but specific, publicly available, peer-reviewed data on the tumor models, dosing, and TGI were not found in the conducted searches.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
1. Cell Seeding:
-
Culture cancer cell lines (e.g., AsPC-1 for KRAS G12D, SW480 for KRAS G12V) in appropriate media.
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the KRAS inhibitor in culture medium.
-
Add the diluted inhibitor to the wells, ensuring the final solvent concentration is consistent and non-toxic across all wells. Include a vehicle-only control.
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
5. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a KRAS inhibitor in a mouse model.
1. Animal Models and Cell Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant a suspension of human cancer cells (e.g., SW480 for KRAS G12V, NCI-H358 for KRAS G12C) into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the KRAS inhibitor (e.g., orally via gavage) and a vehicle control according to the specified dosage and schedule.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
The study is concluded when tumors in the control group reach a specified maximum size or at a predetermined time point.
Mandatory Visualization
Signaling Pathways
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS inhibitors.
Experimental Workflow
References
Safety Operating Guide
Essential Guide to the Safe Disposal of KRAS Inhibitor-38
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent compounds like KRAS Inhibitor-38 is a critical aspect of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established guidelines for the handling and disposal of similar potent, targeted anti-cancer agents and should be followed to minimize risk.[1][2][3][4]
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The use of Personal Protective Equipment (PPE) is mandatory to prevent exposure.[4]
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][4]
-
Hand Protection: Use nitrile or other chemically resistant gloves. For increased protection, consider double-gloving.[1][2]
-
Body Protection: A dedicated lab coat, preferably a disposable gown with a solid front and long sleeves, should be worn at all times.[2][4]
-
Respiratory Protection: If there is a risk of generating aerosols or if handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[1][2]
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.[4] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound and any contaminated materials is to treat them as hazardous chemical waste.[1][2] Strict adherence to institutional, local, state, and federal regulations is essential.[1]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe disposal.[3] All waste contaminated with this compound must be segregated from regular trash and non-hazardous waste streams.[1]
-
Solid Waste: This category includes unused or expired compounds, contaminated PPE (gloves, gowns), and lab materials such as weigh boats, pipette tips, and bench paper.[3]
-
Liquid Waste: This includes any solutions containing this compound. These should be collected in a dedicated container compatible with the solvent used (e.g., DMSO, ethanol).[1]
-
Sharps Waste: Needles, syringes, and any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[2]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag (e.g., a 4-mil polyethylene (B3416737) bag).[3]
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for all solutions containing the inhibitor.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
Empty Containers: Containers that held the pure compound should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as liquid hazardous waste.[3]
Step 3: Labeling and Storage
Properly label all waste containers with the words "Hazardous Waste."[1] The label must clearly identify the contents, including the full chemical name ("this compound") and any solvents present.[1] Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory until collection.[1][2]
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4] The final disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction.[3] Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[2][3]
Disposal Logistics Summary
The following table summarizes the key logistical information for the proper disposal of this compound.
| Waste Type | Waste Category | Container Type | Labeling Requirements | Disposal Method |
| Unused/Expired Compound | Hazardous Chemical Waste | Original container or sealed, compatible waste container | "Hazardous Waste," Chemical Name, Hazard Class | Collection by EHS/licensed contractor for incineration.[1] |
| Contaminated Labware (Gloves, Tips, etc.) | Hazardous Solid Waste | Lined, leak-proof solid waste container | "Hazardous Waste," Contaminant Name | Collection by EHS/licensed contractor for incineration.[1][2] |
| Contaminated Solutions | Hazardous Liquid Waste | Sealed, leak-proof liquid waste container | "Hazardous Waste," All Chemical Components, Hazard Class | Collection by EHS/licensed contractor for incineration.[1][2] |
| Contaminated Sharps | Hazardous Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," Contaminant Name | Collection by EHS/licensed contractor for incineration.[2] |
| Triple-Rinsed Empty Containers | Non-Hazardous Waste (consult EHS) | Laboratory glass or plastic waste | Original label defaced or removed | Dispose of as regular lab glass or plastic, or as per EHS instructions.[3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling KRAS inhibitor-38
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for handling KRAS inhibitor-38. The following guidelines are based on best practices for potent chemical compounds and data from similar KRAS inhibitors, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
KRAS inhibitors are potent compounds that require careful handling. While specific hazards for this compound are not fully characterized, similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] A comprehensive approach to personal protection is therefore mandatory.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields or face shield | Must be worn at all times in the laboratory.[1][2] |
| Hand Protection | Double nitrile gloves (chemotherapy-rated) | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1] Change gloves frequently. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[1] A dedicated lab coat should be used.[3] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[1][3] |
Operational Plan: Safe Handling Procedures
All handling of this compound, especially weighing the solid compound and preparing stock solutions, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[1]
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific handling area within a fume hood or BSC.
-
Cover the work surface with absorbent, plastic-backed paper.[1]
-
Assemble all necessary equipment, including PPE, before handling the compound.
-
-
Donning PPE:
-
Before entering the designated area, put on all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment unit.
-
Handle the container with care to avoid creating dust.
-
-
Preparing Solutions:
-
Slowly add solvent to the solid compound to avoid splashing.[1]
-
Clearly label all solutions with the compound name, concentration, date, and user initials.
-
-
Experimentation:
-
Conduct all manipulations of the compound within the designated handling area.
-
-
Decontamination:
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, gown, inner gloves).
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.[1] Adherence to institutional, local, state, and federal regulations is essential.[2][3]
Waste Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, absorbent paper, pipette tips, and empty vials. Place in a clearly labeled, sealed hazardous waste container.[1][2] |
| Liquid Waste | Unused solutions containing the inhibitor. Collect in a designated, sealed hazardous waste container. Do not pour down the drain. [1] |
| Sharps Waste | Contaminated needles, syringes, and other sharps. Dispose of in a designated, puncture-resistant sharps container for hazardous materials.[1] |
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[2]
Emergency Procedures
In the event of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.[2] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
Visualizations
KRAS Signaling Pathway
The diagram below illustrates the simplified KRAS signaling pathway. KRAS is a GTPase that, when activated, triggers downstream signaling cascades, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and growth.[1][4][5] KRAS inhibitors, such as this compound, are designed to block this signaling.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
The following workflow provides a logical sequence for the safe handling of potent compounds like this compound, from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
